2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile
Description
Propriétés
IUPAC Name |
2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-10-4-2-3-5-11(10)12-6-7-13(17)16(15-12)9-8-14/h2-7H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKKWRITGCSNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Screening for Biological Activity of Novel o-Tolyl Pyridazinone Derivatives: A Comprehensive Technical Guide
Executive Summary & Rationale
The pyridazinone core is widely recognized in medicinal chemistry as a "wonder nucleus" due to its exceptional capacity for functionalization and its presence in numerous pharmacologically active compounds[1]. Recently, the strategic incorporation of an o-tolyl (ortho-methylphenyl) moiety into the pyridazinone scaffold has garnered significant attention.
The Mechanistic Causality of the o-Tolyl Group: From a structural biology perspective, the addition of the o-tolyl group is not merely cosmetic. The methyl group at the ortho position introduces critical steric hindrance, restricting the free rotation of the aryl ring relative to the pyridazinone core. This conformational locking forces the molecule into a specific dihedral angle that optimally occupies the deep, hydrophobic binding pockets of target enzymes (such as COX-2 in inflammatory pathways or specific kinases in oncogenic pathways). This structural rigidity minimizes entropic penalties during target binding, thereby enhancing both affinity and selectivity.
This whitepaper outlines the definitive, self-validating experimental workflows required to screen these novel o-tolyl pyridazinone derivatives for two primary biological activities: Anticancer (Cytotoxicity) and Anti-inflammatory/Analgesic efficacy.
Strategic Screening Workflow
To systematically evaluate the biological activity of synthesized o-tolyl pyridazinone derivatives, a tiered screening approach is mandatory. We begin with high-throughput in vitro cellular assays to establish baseline cytotoxicity, followed by targeted in vivo models to validate systemic efficacy.
Fig 1: Tiered biological screening workflow for novel pyridazinone derivatives.
In Vitro Cytotoxicity Screening (Anticancer Activity)
Novel pyrrolopyrazino-pyridazine derivatives containing the o-tolyl group (e.g., 11-Hydroxy-12-(o-tolyl)-5,6-dihydropyrrolo-pyridazin-8-one) have demonstrated significant antiproliferative activity against human cancer cell lines, occasionally outperforming standard chemotherapeutics like etoposide[2].
Standardized Protocol: The MTT Cell Viability Assay
The MTT assay is a self-validating colorimetric system used to assess the metabolic activity of cells.
-
Cell Seeding & Synchronization:
-
Action: Seed Panc-1 (pancreatic) or PC3 (prostate) cancer cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
-
Causality: A 24-hour incubation allows cells to adhere and enter the logarithmic (log) phase of growth. Because the MTT assay measures mitochondrial reductase activity, ensuring uniform metabolic baseline across all wells is critical to prevent artifactual variance.
-
-
Compound Treatment:
-
Action: Treat cells with serial dilutions of the o-tolyl pyridazinone derivatives (e.g., 1 to 100 μM) dissolved in DMSO (final DMSO concentration <0.1%).
-
Causality: Serial dilutions establish a precise dose-response curve, which is mathematically required to calculate an accurate IC₅₀ value. Keeping DMSO below 0.1% ensures the solvent itself does not induce cytotoxicity.
-
-
MTT Incubation:
-
Action: After 48 hours of drug exposure, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality: The yellow tetrazolium salt (MTT) is reduced to purple formazan exclusively by the mitochondrial succinate dehydrogenase of living cells. This biochemical conversion serves as a direct, quantifiable proxy for cell viability.
-
-
Solubilization & Quantification:
-
Action: Aspirate the media and add 150 μL of pure DMSO to each well. Shake for 10 minutes, then read absorbance at 570 nm using a microplate reader.
-
Causality: Formazan crystals are highly insoluble in aqueous culture media. DMSO effectively lyses the cell membrane and solubilizes the crystals, allowing for accurate spectrophotometric quantification.
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In Vivo Anti-inflammatory & Analgesic Screening
Pyridazinone derivatives are heavily investigated for their ability to modulate inflammatory pathways, specifically via the inhibition of Cyclooxygenase-2 (COX-2)[3].
Standardized Protocol: Carrageenan-Induced Rat Paw Edema Model
This in vivo model is the gold standard for evaluating acute anti-inflammatory agents.
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Baseline Volumetric Measurement:
-
Action: Measure the initial right hind paw volume of Wistar rats using a plethysmometer.
-
Causality: Establishing a pre-injection baseline normalizes the data against individual anatomical variations among the animal cohort, ensuring that the calculated percentage of edema inhibition is statistically sound.
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Prophylactic Dosing:
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Action: Administer the o-tolyl pyridazinone compound orally (e.g., 50 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC), 30 minutes prior to carrageenan injection.
-
Causality: Pre-dosing tests the compound's prophylactic efficacy and allows sufficient time for gastrointestinal absorption and systemic distribution before the inflammatory insult occurs.
-
-
Inflammatory Induction:
-
Action: Inject 0.1 mL of a 1% w/v freshly prepared carrageenan suspension into the sub-plantar region of the right hind paw.
-
Causality: Carrageenan induces a highly reproducible, biphasic inflammatory response. The early phase (0–2 hours) is driven by histamine and serotonin, while the delayed phase (3–5 hours) is driven by prostaglandin release (COX-2 dependent).
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Time-Course Evaluation:
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Action: Measure paw volumes at 1, 3, and 5 hours post-injection.
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Causality: By tracking the swelling over specific time intervals, researchers can isolate which inflammatory mediators the drug is inhibiting. Strong suppression at the 3-5 hour mark confirms the compound is acting primarily via the COX-2/prostaglandin pathway.
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Fig 2: Mechanism of targeted COX-2 inhibition by o-tolyl pyridazinone derivatives.
Quantitative Data Synthesis
The table below synthesizes the diverse biological activities of recently evaluated pyridazinone derivatives, highlighting the multi-target potential of this scaffold.
| Compound ID | Structural Modification | Primary Assay | Key Biological Result | Ref |
| Compound 7c | 12-(o-tolyl)-pyrrolopyrazino-pyridazine | In vitro Cytotoxicity (Panc-1) | Strong antiproliferative activity; outperforming standard etoposide. | [2] |
| Compound III u | 4,5-dihydropyridazin-3(2H)-one | In vivo Anti-inflammatory | Maximum inhibition of paw edema volume in Wistar rats. | [3] |
| Compound III l | 4,5-dihydropyridazin-3(2H)-one | In vivo Analgesic (Tail Immersion) | Increased reaction time to 90 minutes; 69.99% writhing inhibition. | [3] |
| Compound 12b | 2-phenylthiazole-pyridazinone | In vivo Insecticidal (A. fabae) | LC₅₀ = 2.73 mg/L, superior to commercial pyridaben. | [4] |
Conclusion
The o-tolyl pyridazinone scaffold represents a highly tunable pharmacophore. By utilizing the rigorous, causally-driven screening protocols detailed above, drug development professionals can accurately map the structure-activity relationships (SAR) of these molecules. The conformational rigidity provided by the o-tolyl moiety continues to yield promising lead compounds across oncology, rheumatology, and even agricultural sciences.
References
- Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate.
- Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Publications / NIH.
- Designing, Synthesis and Biological Evaluation of Novel Pyridazinone Derivatives. Pharmacophore Journal.
- Design, synthesis, and bioactivities of novel pyridazinone derivatives containing 2-phenylthiazole or oxazole skeletons. Pest Management Science / Sci-Hub.
The "Magic Moiety": A Technical Guide to Pyridazinone-Based Therapeutic Agents
Executive Summary
In modern medicinal chemistry, the pyridazin-3(2H)-one core has earned the moniker of a "magic moiety" or privileged scaffold due to its extraordinary versatility and broad spectrum of biological activities. From cardiovascular modulation to targeted oncology and neuro-inflammation, pyridazinone derivatives serve as highly tunable pharmacophores. As a Senior Application Scientist, I have observed that the success of this heterocyclic system lies in its unique physicochemical properties—specifically its keto-enol tautomerism, hydrogen-bonding capacity, and structural rigidity.
This technical whitepaper provides an in-depth literature review and practical guide to pyridazinone-based therapeutic agents. It synthesizes structure-activity relationships (SAR), mechanistic pathways, quantitative efficacy data, and field-proven synthetic protocols to assist researchers and drug development professionals in designing next-generation therapeutics.
Chemical Rationale: The Pyridazinone Scaffold
The pyridazine ring is a six-membered diazine containing two adjacent nitrogen atoms. When a carbonyl group is introduced at the third carbon, it forms pyridazin-3(2H)-one, a stable oxo-form that exists in equilibrium with its 3-hydroxyl pyridazine tautomer 1[1].
Causality in Drug Design: Why is this scaffold so effective? The adjacent nitrogen and carbonyl oxygen create a highly polarized region with a strong dipole moment. This configuration allows the molecule to act simultaneously as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). This dual capability is critical for anchoring the molecule within the active sites of complex enzymes, such as phosphodiesterases (PDEs) and cyclooxygenases (COX) 2[2]. Furthermore, the planar nature of the conjugated ring system maximizes π-π stacking interactions with aromatic residues in target protein pockets.
Pharmacological Targets and Structure-Activity Relationships (SAR)
Phosphodiesterase (PDE) Inhibition
Pyridazinones are profoundly effective as PDE inhibitors, which prevent the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
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PDE3 (Cardiovascular): Tricyclic pyridazinones exhibit strong positive inotropic and vasodilatory effects. SAR studies indicate that a generally planar ring structure is strictly required for maximum positive inotropic effects, allowing the molecule to mimic the spatial arrangement of cAMP1[1].
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PDE4 (Anti-inflammatory): PDE4 inhibition is a primary target for asthma and chronic obstructive pulmonary disease (COPD). Pyrrolo[2,3-d]pyridazinones have been shown to selectively target the PDE4B subtype over PDE4D, minimizing emetic side effects. For instance, an isopropyl group at position-1 and an ethoxycarbonyl at position-2 optimally fill the hydrophobic pocket of PDE4B 3[3].
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PDE5 (Vasodilation): Modifications at the C-6 position with bulky aromatic groups (e.g., a 2-pyridinyl or phenyl ring) dramatically increase selectivity for PDE5, yielding potent candidates for erectile dysfunction and pulmonary hypertension4[4].
Cytokine and Inflammatory Mediator Regulation
Beyond PDEs, pyridazinones effectively disrupt Interleukin-6 (IL-6) signaling and inhibit Thromboxane A2 (TxA2) synthetase5[5]. By suppressing lipopolysaccharide (LPS)-induced NF-κB reporter activity, specific pyridazinone derivatives act as potent non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity6[6].
Quantitative Efficacy Profile
The following table summarizes the quantitative in vitro data (IC50 values) of benchmark pyridazinone derivatives against their respective biological targets.
| Compound / Scaffold | Biological Target | Efficacy (IC50) | Primary Indication | Source |
| Tricyclic Pyridazinone (Compound 30) | PDE3 | 1.0 μM | Heart Failure (Inotropic) | [1] |
| Pyrrolo[2,3-d]pyridazinone (Compound 9e) | PDE4B | 0.32 μM | Asthma / COPD | [3] |
| 5-Acetyl-2-ethyl-6-phenyl-pyridazinone (2f) | PDE4B1 | 0.73 nM | Psoriatic Arthritis | [7] |
| Pyridazinedione Derivative (Compound 28) | PDE5 | 22 nM | Vasodilation | [4] |
| Pyridazinone Derivative (Compound 71) | IL-6 Production | 2.0 µM | Systemic Inflammation | [6] |
Mechanistic Pathway Visualization
To contextualize the therapeutic impact of these agents, the following diagram illustrates the logical flow of PDE inhibition by pyridazinone derivatives. By competitively blocking PDE, pyridazinones prevent the degradation of cAMP, thereby sustaining downstream vasodilation and anti-inflammatory responses.
Mechanism of Pyridazinone-mediated Phosphodiesterase (PDE) Inhibition
Synthetic Methodologies and Experimental Protocols
Rationale for Synthetic Design
The most robust and widely adopted method for constructing the pyridazin-3(2H)-one ring is the condensation of γ-keto acids (or esters) with hydrazine hydrate 8[8].
Causality in Protocol Design:
-
Hydrazine as a Bis-Nucleophile: Hydrazine attacks the highly electrophilic ketone carbon, forming a hydrazone intermediate. The secondary amine of the hydrazone then undergoes intramolecular nucleophilic acyl substitution at the carboxylic acid/ester, driving ring closure to form a 4,5-dihydropyridazin-3(2H)-one.
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Oxidative Aromatization: The resulting dihydro-compound lacks full aromaticity. Treatment with bromine in glacial acetic acid at elevated temperatures (120 °C) facilitates electrophilic bromination at the α-position, followed by thermal dehydrobromination. This establishes the thermodynamically favored, fully conjugated pyridazin-3(2H)-one system8[8].
Standard Protocol: Synthesis of 6-Substituted Pyridazin-3(2H)-ones
Phase 1: Condensation and Ring Closure
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Preparation: Dissolve 10.0 mmol of the selected γ-keto acid (e.g., ethyl levulate or a 4-aryl-4-oxobutanoic acid) in 25 mL of absolute ethanol. Note: Ethanol provides a polar protic environment that stabilizes the transition state of the nucleophilic attack.
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Addition: Slowly add 12.0 mmol (1.2 equivalents) of hydrazine hydrate (NH₂NH₂·H₂O) dropwise to the stirring solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (~78 °C) for 3 to 4 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent system.
-
Isolation: Upon completion, cool the mixture to 0–5 °C in an ice bath. The 6-substituted-4,5-dihydropyridazin-3(2H)-one will precipitate. Filter the solid under vacuum, wash with cold ethanol, and recrystallize to purity.
Phase 2: Oxidative Dehydrogenation (Aromatization)
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Preparation: Suspend 5.0 mmol of the purified 4,5-dihydropyridazin-3(2H)-one in 15 mL of glacial acetic acid.
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Bromination: Slowly add a solution of bromine (5.5 mmol) dissolved in 5 mL of glacial acetic acid dropwise over 15 minutes.
-
Thermal Elimination: Heat the reaction mixture to 120 °C for 4 hours. Causality: The high temperature is strictly required to force the elimination of HBr, yielding the conjugated double bond.
-
Workup: Cool the mixture to room temperature and pour it over crushed ice. Neutralize carefully with a saturated sodium bicarbonate solution until pH ~7.
-
Purification: Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the final fully aromatic pyridazin-3(2H)-one.
Synthetic Workflow Visualization
Step-by-Step Synthetic Workflow for Pyridazin-3(2H)-ones
Future Perspectives in Drug Design
The future of pyridazinone research lies in hybrid drug design . By fusing the pyridazinone moiety with other active pharmacophores (e.g., antipyrine or indole rings), researchers are developing dual-action therapeutics9[9]. For example, dual COX/LOX inhibitors based on a pyrrolo[3,4-d]pyridazinone core are currently showing immense promise in mitigating the gastric toxicity traditionally associated with standard NSAIDs. As structural biology and computational docking improve, the precise tuning of the pyridazinone scaffold will continue to yield highly selective, potent, and safe therapeutic agents.
References
- Various Chemical and Biological Activities of Pyridazinone Derivatives Scholars Research Library URL
- A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone ResearchGate URL
- National Institutes of Health (NIH)
- PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT Journal of Chemical Technology and Metallurgy URL
- National Institutes of Health (NIH)
- Synthesis and chemistry of pyridazin-3(2H)
- An overview of pyridazin-3(2H)
- Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity MDPI URL
- Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors Taylor & Francis URL
- Discovery of Potent PDE4 Inhibitors with 3(2H)
Sources
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
A Technical Guide to the Molecular Target Identification of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile
Abstract
The identification of molecular targets is a critical and often rate-limiting step in modern drug discovery and chemical biology. It provides the mechanistic foundation for a compound's observed physiological effects, informs lead optimization, and is essential for building a robust intellectual property portfolio. This guide presents a comprehensive, multi-pronged strategy for the deconvolution of molecular targets for the novel compound, 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile. The pyridazinone core is a well-established pharmacophore present in numerous biologically active agents, exhibiting a wide range of activities including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3] This guide, designed for researchers and drug development professionals, details an integrated workflow combining computational prediction, unbiased chemical proteomics, and rigorous biophysical and cell-based validation assays. We emphasize the causality behind experimental choices, providing field-proven insights to construct a self-validating and authoritative pathway from a bioactive small molecule to its high-confidence molecular targets.
Introduction: The Pyridazinone Scaffold and the Challenge of Target Deconvolution
The compound 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile belongs to the pyridazinone class of heterocyclic compounds. This chemical family is of significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities.[4][1][3] Known pyridazinone derivatives have demonstrated therapeutic potential in treating cardiovascular diseases, inflammation, cancer, and microbial infections.[4][1][2][3] The versatility of the pyridazinone scaffold suggests its ability to interact with a diverse range of biological targets.[3]
The primary challenge with any novel bioactive compound, including our subject molecule, is the elucidation of its specific molecular target(s). This process, often termed target deconvolution, is essential for understanding its mechanism of action (MoA), predicting potential on-target efficacy and off-target toxicities, and enabling structure-activity relationship (SAR) studies for further drug development.[5][6]
This guide outlines a logical, multi-faceted approach to this challenge. We will proceed from broad, hypothesis-generating techniques to specific, hypothesis-testing validation assays. The strategy is designed to be both comprehensive and efficient, maximizing the probability of successful target identification and validation.
Phase 1: Hypothesis Generation - A Triad of In Silico and In Vitro Approaches
The initial phase focuses on generating a tractable list of potential protein targets. We employ a combination of computational prediction, broad biochemical screening, and unbiased proteomic methods to cast a wide net.
In Silico Target Prediction
Before embarking on wet-lab experiments, computational methods offer a rapid and cost-effective way to generate initial hypotheses.[7][8] These tools leverage vast chemogenomic databases to predict potential targets based on the structural similarity of the query molecule to compounds with known biological activities.[9]
Protocol 2.1: Computational Target Fishing
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Compound Input: Obtain the 2D structure (SMILES or SDF format) of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile.
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Platform Selection: Utilize multiple web-based prediction tools to cross-validate results. Recommended platforms include:
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TargetHunter: Employs a chemical similarity-based algorithm against the ChEMBL database.[9]
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SuperPred: A web server for predicting the ATC code and target class of compounds.
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KinasePred: A specialized tool for predicting interactions with the human kinome, a frequent target class for small molecules.[10]
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Analysis: Execute predictions on each platform. Consolidate the lists of predicted targets, prioritizing those that appear across multiple platforms or have high prediction confidence scores.
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Pathway Analysis: Input the high-confidence predicted targets into a pathway analysis tool (e.g., KEGG, Reactome) to identify overrepresented biological pathways. This provides early clues into the compound's potential MoA.
Broad-Spectrum Biochemical Profiling: Kinome Screening
Given the prevalence of kinases as drug targets and the activity profile of many heterocyclic compounds, a broad kinase panel screen is a high-yield starting point.[11] This approach directly measures the compound's inhibitory activity against a large, representative panel of human kinases.
Protocol 2.2: Kinome Inhibition Profiling
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Service Provider Selection: Engage a reputable contract research organization (CRO) offering kinome profiling services (e.g., AssayQuant, Pharmaron, Pamgene).[12][13][14] Opt for a service that provides real-time kinetic data, which offers deeper mechanistic insight than simple endpoint assays.[12]
-
Assay Conditions: Request screening at a standard compound concentration (e.g., 1 or 10 µM) and at a physiological ATP concentration (e.g., 1 mM) to better mimic cellular conditions.[12]
-
Data Analysis:
-
Identify primary "hits" as kinases showing significant inhibition (e.g., >50% at 1 µM).
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Generate a kinome interaction map to visualize selectivity.
-
Rank hits based on the degree of inhibition for follow-up validation.
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| Hypothetical Kinase Screen Data | % Inhibition at 1 µM | Target Class |
| MAP4K4 | 92% | Serine/Threonine Kinase |
| JAK2 | 85% | Tyrosine Kinase |
| p38α (MAPK14) | 78% | Serine/Threonine Kinase |
| VEGFR2 | 35% | Tyrosine Kinase |
| CDK2 | 12% | Serine/Threonine Kinase |
Table 1: Representative output from a primary kinome screen, highlighting potential kinase targets for 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile.
Unbiased Chemical Proteomics: Affinity Chromatography
To discover targets beyond kinases and without prior bias, chemical proteomics is the gold standard.[15][16] This approach uses an immobilized version of the compound to "fish" for binding partners directly from a complex cell lysate.[17][18][19]
Workflow 2.3: Affinity-Based Target Identification
Caption: Workflow for chemical proteomics-based target identification.
Protocol 2.3: Affinity Chromatography-Mass Spectrometry (AC-MS)
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Probe Synthesis: Synthesize an analog of the compound with a linker and an affinity tag (e.g., biotin) or a functional group for immobilization onto a solid support (e.g., NHS-activated Sepharose beads).[5][20] It is critical to choose a linker attachment point that does not disrupt the compound's core pharmacophore.
-
Cell Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).
-
Affinity Pulldown:
-
Incubate the immobilized compound with the cell lysate to allow for protein binding.[18]
-
As a crucial control, incubate a parallel lysate sample with beads that have been treated with the linker and tag alone ("mock beads") to identify non-specific binders.[17]
-
Perform stringent washes to remove proteins that bind non-specifically to the beads.[19]
-
-
Elution and Identification:
-
Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Excise protein bands, perform in-gel tryptic digestion, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
-
Hit Prioritization: True binding partners should be significantly enriched in the compound-bead eluate compared to the mock-bead control.
Phase 2: Target Validation - Confirming Direct Engagement
Once a list of putative targets is generated, the next critical phase is to validate the direct physical interaction between the compound and each candidate protein. This step is essential to distinguish true targets from indirect or non-specific interactions.
Biophysical Validation: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a physiologically relevant context, including intact cells or cell lysates.[21][22][23] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[24][25]
Principle of CETSA
Caption: Ligand binding increases protein thermal stability in CETSA.
Protocol 3.1: Western Blot-based CETSA
-
Cell Treatment: Treat intact, relevant cells with either the compound (e.g., at 10x the phenotypic IC50) or a vehicle control (e.g., DMSO).
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a defined time (e.g., 3-8 minutes) using a thermal cycler.[23][25]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[23]
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by quantitative Western blotting using a specific antibody for the target protein.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A positive result is a rightward shift in the melting curve (an increase in the apparent melting temperature, Tagg) in the compound-treated samples compared to the vehicle control.[25][26]
Isothermal Dose-Response (ITDR) CETSA: To determine the potency of target engagement, perform the assay at a fixed temperature (near the Tagg of the unbound protein) across a range of compound concentrations. This allows for the calculation of an EC50 for target stabilization.[22][26]
High-Throughput Target Engagement Assays
For more rapid and scalable validation, especially if multiple hits are being pursued, high-throughput versions of CETSA or alternative methods can be employed.[27]
-
AlphaLISA® or MSD®-based CETSA: These bead-based proximity assays replace the Western blot readout, enabling a 96- or 384-well plate format for higher throughput.[28]
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures compound binding by monitoring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.
-
Real-Time CETSA (RT-CETSA): This advanced method uses a luciferase-tagged target to monitor protein unfolding in real-time within a single sample, offering high-resolution data.[21][24]
Phase 3: Functional Validation - Linking Target to Phenotype
Confirming a direct physical interaction is necessary but not sufficient. The final phase of target identification involves demonstrating that the engagement of the validated target by the compound is responsible for the observed biological or phenotypic effect.
Genetic Target Inactivation: CRISPR-Cas9 Screening
CRISPR-Cas9 technology is a revolutionary tool for functional genomics and target validation.[29][30][31] By systematically knocking out genes, one can identify which gene products are essential for the compound's activity.[32][33]
Protocol 4.1: CRISPR-Cas9 Knockout Screen for Drug Resistance
-
Library Transduction: Introduce a genome-wide or focused sgRNA library into a population of Cas9-expressing cells that are sensitive to the compound.
-
Compound Selection: Treat the cell population with a lethal or sub-lethal dose of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile.
-
Resistance Enrichment: Cells in which the sgRNA has knocked out the gene encoding the compound's direct target (or a critical downstream effector) will survive and proliferate.
-
Sequencing and Analysis: Isolate the surviving cell population, sequence the integrated sgRNA constructs, and compare their abundance to the pre-treatment population. sgRNAs that are significantly enriched in the resistant population point to genes that are essential for the compound's mechanism of action.[32]
CRISPR Screen Logic
Caption: CRISPR knockout screen to identify drug resistance genes.
Target Overexpression and Mutation
Complementary to knockout studies, overexpressing the target protein should ideally lead to decreased sensitivity to the compound, as higher concentrations are needed to engage all target molecules. Furthermore, introducing mutations into the predicted compound-binding site of the target should confer resistance to the compound's effects.
Conclusion: A Self-Validating Workflow
The identification of molecular targets for a novel compound is a journey from broad speculation to precise validation. The strategy outlined in this guide for 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile provides a robust, self-validating framework. Each phase builds upon the last, with built-in controls and orthogonal approaches to ensure the final identified target is not an artifact of a single technique. By integrating computational predictions, unbiased proteomics, direct biophysical binding assays, and functional genomics, researchers can move with confidence from a compound with an interesting phenotype to a well-understood drug candidate with a clearly defined mechanism of action. This rigorous, evidence-based approach is fundamental to advancing modern therapeutic development.
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The Pyridazinone Scaffold: A Privileged Core in the Early Discovery of Enzyme Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of modern medicinal chemistry is built upon the identification and optimization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a diverse range of biological targets. Among these, the pyridazinone nucleus stands out as a particularly versatile and fruitful starting point for the development of potent and selective enzyme inhibitors.[1][2][3][4] This guide provides a technical deep-dive into the early discovery of pyridazinone derivatives as enzyme inhibitors, focusing on the foundational synthetic strategies, screening methodologies, and structure-activity relationship (SAR) principles that paved the way for their current prominence in drug discovery.
The Significance of the Pyridazinone Core
The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, possesses a unique combination of chemical properties that make it an ideal scaffold for enzyme inhibition.[1][4] Its rigid structure provides a defined orientation for appended functional groups, while the lactam functionality offers a key hydrogen bond donor and acceptor site for interaction with enzyme active sites. Furthermore, the various positions on the ring are amenable to a wide range of chemical modifications, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1][5] This inherent "tunability" has enabled the development of pyridazinone derivatives targeting a broad spectrum of enzyme families.[2][3]
Key Enzyme Classes Targeted in Early Pyridazinone Research
The initial exploration of pyridazinone derivatives as enzyme inhibitors focused on several key enzyme classes with well-established roles in human disease.
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] Inhibition of specific PDE isoforms, particularly PDE4, has been a major focus for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[5][7][8][9] Early research identified pyridazinone derivatives, such as Zardaverine, as potent and selective PDE inhibitors.[1][10] The pyridazinone core was found to mimic the purine ring of the natural substrates, allowing it to bind effectively to the active site of these enzymes.[11]
Signaling Pathway of PDE4 in Inflammation
Caption: PDE4 inhibition by pyridazinones increases cAMP levels, leading to reduced inflammation.
Cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory process through their role in prostaglandin synthesis.[12] The discovery of selective COX-2 inhibitors was a major breakthrough in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[12] Several pyridazinone derivatives were identified as potent and selective COX-2 inhibitors, with the pyridazinone scaffold providing a suitable framework for mimicking the arachidonic acid substrate.[12][13][14]
The diverse family of protein kinases plays a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridazinone scaffold has been successfully employed to develop inhibitors of various kinases, including:
-
FER Tyrosine Kinase: Early high-throughput screening identified pyridazinone derivatives as inhibitors of FER kinase, a non-receptor tyrosine kinase implicated in cancer cell proliferation and migration.[15][16][17]
-
Bruton's Tyrosine Kinase (BTK): Pyrazolo[3,4-d]pyridazinone derivatives have been developed as irreversible BTK inhibitors for the treatment of B-cell malignancies and autoimmune diseases.[18]
-
Epidermal Growth Factor Receptor (EGFR): Novel pyridazinone derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, a key target in cancer therapy.[19]
The versatility of the pyridazinone scaffold has led to its exploration against a wide array of other enzyme targets, including:
-
Monoamine Oxidase B (MAO-B): Selective MAO-B inhibitors are used in the treatment of Parkinson's disease, and pyridazinone derivatives have been developed with high potency and selectivity for this enzyme.[20][21]
-
Aldose Reductase: This enzyme is implicated in the long-term complications of diabetes, and pyridazinone-based inhibitors have been investigated for their potential to mitigate these effects.[1][22]
-
Glucan Synthase: In the realm of antifungal drug discovery, pyridazinone derivatives have been identified as inhibitors of β-1,3-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis.[23]
Foundational Approaches to Synthesis and Screening
The early exploration of pyridazinone derivatives was underpinned by robust synthetic methodologies and the development of effective screening assays.
A common and versatile approach to the synthesis of the 3(2H)-pyridazinone core involves the condensation of a γ-ketoacid with hydrazine hydrate. This foundational reaction provides a straightforward entry point to the pyridazinone scaffold, which can then be further functionalized.
Generalized Synthetic Workflow
Caption: A typical synthetic route to a library of pyridazinone derivatives.
Detailed Experimental Protocol: Synthesis of a 6-Substituted-3(2H)-pyridazinone
-
Reaction Setup: To a solution of the appropriate γ-ketoacid (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add hydrazine hydrate (1.2 eq).
-
Cyclization: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation of Dihydropyridazinone: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold solvent, and dried to yield the dihydropyridazinone intermediate.
-
Aromatization: The dihydropyridazinone (1.0 eq) is dissolved in a suitable solvent (e.g., glacial acetic acid), and a brominating agent (e.g., bromine in acetic acid) is added dropwise at 60-70°C. The mixture is then refluxed for 3 hours.[24]
-
Workup and Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate, the 3(2H)-pyridazinone core, is filtered, dried, and purified by recrystallization or column chromatography.
-
Further Derivatization: The core structure can be further modified. For instance, N-alkylation can be achieved by treating the pyridazinone with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone.[20]
The identification of active pyridazinone derivatives from chemical libraries relies on robust and scalable bioassays.[25] Early drug discovery efforts benefited from the development of high-throughput screening (HTS) platforms.[25][26]
Logical Flow of an Enzyme Inhibitor Screening Campaign
Caption: From a compound library to a lead compound through sequential screening.
Generalized Protocol: In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Plate Preparation: Dispense the pyridazinone derivatives from a stock plate to a 384-well assay plate at various concentrations. Also, include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme and Substrate Addition: Add the target enzyme to each well, followed by a brief incubation period (e.g., 10-15 minutes) to allow for inhibitor binding.[27]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and ATP (for kinases).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the enzyme activity. This can be done using various detection methods, such as:
-
Fluorescence Polarization (FP): Based on the change in polarization of a fluorescently labeled substrate upon enzymatic modification.[27]
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is correlated with enzyme activity.[28]
-
Chromatography-based methods: An immobilized enzyme reactor (IMER) coupled with liquid chromatography can be used to separate and quantify the substrate and product.[29]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Structure-Activity Relationship (SAR) Studies: A Cornerstone of Optimization
Following the identification of initial hits, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The pyridazinone scaffold offers multiple positions for chemical modification, each influencing the compound's interaction with the target enzyme.
| Position on Pyridazinone Core | General Role in SAR | Examples of Favorable Substitutions | Impact on Activity | References |
| N-2 | Often directed towards a hydrophobic pocket in the enzyme active site. Can influence selectivity and pharmacokinetic properties. | Small alkyl groups (e.g., ethyl), substituted phenyl rings. | Can significantly enhance potency and selectivity for certain enzymes like PDE4. | [11][30] |
| C-4 | Can be modified to introduce groups that interact with specific residues in the active site. | Aryl/alkylamines, indole moieties, cyclopentyl groups. | Introduction of specific groups at this position has been shown to lead to low nanomolar PDE4 inhibitors. | [5][9][28] |
| C-5 | Modifications at this position can influence electronic properties and provide additional interaction points. | Acetyl groups, piperazine rings. | Can contribute to overall binding affinity and modulate the compound's physicochemical properties. | [5][23] |
| C-6 | Often a key position for introducing larger substituents that can occupy larger pockets in the enzyme active site. | Phenyl rings, pyrazolopyridine moieties. | The nature of the substituent at C-6 is a critical determinant of activity for many enzyme targets. | [11][30] |
Case Study: The Discovery of Pyridazinone-Based PDE4 Inhibitors
The development of pyridazinone-based PDE4 inhibitors serves as an excellent case study in the application of the principles discussed above.
-
Initial Identification: Early screening efforts identified pyridazinone scaffolds as having PDE inhibitory activity. Zardaverine was an early example that showed selective inhibition of PDE III and PDE IV.[1]
-
SAR-driven Optimization: Subsequent research focused on modifying the pyridazinone core to improve potency and selectivity for PDE4. It was discovered that a hydrophobic substituent at the N-2 position and specific substitutions at the C-6 position were crucial for potent PDE4 inhibition.[30]
-
Structure-Based Design: X-ray crystallography of PDE4 in complex with pyridazinone inhibitors revealed key interactions. The pyridazinone nucleus was observed to be held in a "π-clamp" region of the active site, forming a hydrogen bond with a critical glutamine residue.[11] This structural information guided the rational design of next-generation inhibitors.
-
Lead Optimization: Further modifications, such as the introduction of various functional groups to occupy a solvent-filled pocket of the enzyme, led to the discovery of pyridazinone derivatives with picomolar potencies.[8] These efforts also addressed selectivity issues with other targets, such as adenosine receptors.[8]
Conclusion
The early discovery of pyridazinone derivatives as enzyme inhibitors is a testament to the power of a "privileged scaffold" approach in medicinal chemistry. The inherent chemical tractability of the pyridazinone core, combined with systematic synthetic exploration, robust screening methodologies, and insightful SAR studies, has led to the development of a vast and diverse class of enzyme inhibitors with significant therapeutic potential. The foundational knowledge gained from these early investigations continues to inform the design of novel pyridazinone-based therapeutics for a wide range of diseases.
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in vivo experimental design for o-tolyl pyridazinone compounds
Application Note & Protocol Guide
Topic: Strategic In Vivo Experimental Design for O-Tolyl Pyridazinone Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of O-Tolyl Pyridazinones
The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable structural versatility and broad spectrum of biological activities.[1] Derivatives of this six-membered heterocyclic molecule have shown significant promise in developing treatments for a multitude of conditions, including inflammatory disorders, cancer, and cardiovascular diseases.[1][2][3] O-tolyl pyridazinones, a specific subclass, represent a promising frontier for novel drug discovery. Their unique structural features necessitate a carefully considered and robustly designed in vivo experimental plan to accurately characterize their therapeutic potential and safety profile.
This guide provides a comprehensive framework for designing and executing pivotal in vivo studies for O-tolyl pyridazinone compounds. It moves beyond rote protocol recitation to explain the strategic rationale behind each experimental choice, ensuring that the data generated is decisive, reproducible, and translatable. Our approach is grounded in established regulatory principles and best practices to build a self-validating data package suitable for advancing a lead candidate toward clinical development.[4][5]
Section 1: Foundational In Vivo Assessment: Pharmacokinetics and Pharmacodynamics (PK/PD)
Before assessing efficacy, it is critical to understand how the body acts on the compound (pharmacokinetics, PK) and how the compound acts on the body (pharmacodynamics, PD).[6] A well-designed PK/PD study establishes the relationship between drug exposure and the biological response, which is fundamental for selecting an effective and safe dosing regimen for subsequent efficacy and toxicology studies.[7]
The Rationale for Integrated PK/PD
Experimental Workflow for an Initial In Vivo PK/PD Study
The following diagram outlines the critical steps in a foundational PK/PD experiment.
Caption: A streamlined workflow for correlating drug exposure with biological effect.
Protocol: Rodent Pharmacokinetic (PK) Study (Single Oral Dose)
This protocol describes a standard method for determining the basic pharmacokinetic profile of an O-tolyl pyridazinone compound in rats.
Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) following a single oral administration.
Materials:
-
O-tolyl pyridazinone test compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)
-
Male Sprague-Dawley rats (8-10 weeks old, n=3-4 per time point or cannulated)
-
Oral gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, pipettes, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimation: Acclimate animals for at least 3-5 days before the study, with free access to food and water.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with water ad libitum.
-
Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the selected vehicle at the desired concentration.
-
Dosing: Record the body weight of each animal. Administer a single dose of the compound via oral gavage. A typical starting dose might be 10 mg/kg.[8]
-
Blood Sampling: Collect blood samples (approx. 150-200 µL) into EDTA tubes at pre-defined time points. A typical schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[8]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters via non-compartmental analysis.
Data Presentation: Summarize the results in a clear, tabular format.
| Parameter | Definition | Value (Mean ± SD) |
| Dose (mg/kg) | Administered dose | 10 |
| Cmax (ng/mL) | Maximum observed plasma concentration | Calculated Value |
| Tmax (hr) | Time to reach Cmax | Calculated Value |
| AUC₀₋t (nghr/mL) | Area under the curve to the last time point | Calculated Value |
| AUC₀₋inf (nghr/mL) | Area under the curve extrapolated to infinity | Calculated Value |
| T½ (hr) | Terminal half-life | Calculated Value |
Section 2: Efficacy Evaluation in Disease-Relevant Models
With a foundational understanding of the compound's PK/PD profile, the next logical step is to assess its efficacy in animal models that mimic human disease. Given the known activities of the pyridazinone scaffold, we will focus on two high-potential therapeutic areas: inflammation and oncology.[2][9]
Anti-Inflammatory Efficacy
Many pyridazinone derivatives exert anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators like TNF-α, IL-6, or cyclooxygenase (COX) enzymes.[10][11] An acute inflammation model is an excellent first test of in vivo efficacy.
Model Rationale: The carrageenan-induced paw edema model in rats is a widely used, robust, and validated assay for evaluating acute anti-inflammatory activity.[12][13][14] It allows for a straightforward, quantitative assessment of a compound's ability to inhibit edema formation.
Caption: Simplified pathway showing targets for anti-inflammatory agents.
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of an O-tolyl pyridazinone compound on acute, localized inflammation.
Materials:
-
Test compound and vehicle
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Male Wistar or Sprague-Dawley rats (150-180g)
-
Plebysmometer or digital calipers
-
Oral gavage needles, syringes
Procedure:
-
Group Allocation: Randomly assign animals to groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (Indomethacin)
-
Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) to the respective groups.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals.
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Paw volume at time 0).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Edema Volume at 3 hr (mL, Mean ± SEM) | % Inhibition at 3 hr |
| Vehicle Control | -- | Calculated Value | 0% |
| Indomethacin | 10 | Calculated Value | Calculated Value |
| Test Compound | 10 | Calculated Value | Calculated Value |
| Test Compound | 30 | Calculated Value | Calculated Value |
| Test Compound | 100 | Calculated Value | Calculated Value |
Oncology Efficacy
The anti-cancer potential of pyridazinone derivatives is another area of intense research.[1][15] In vivo evaluation typically begins with a xenograft model to assess the compound's ability to inhibit tumor growth.
Model Rationale: Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and essential first step in evaluating a novel anti-cancer agent.[16][17] They allow for a direct assessment of the compound's effect on human tumor proliferation in a living system.[18][19]
Protocol: Human Tumor Xenograft Efficacy Study
Objective: To determine the anti-tumor efficacy of an O-tolyl pyridazinone compound in an immunodeficient mouse model bearing subcutaneous human tumors.
Materials:
-
Human cancer cell line (e.g., HCT-116 for colorectal cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., NOD-SCID or Nude mice, 6-8 weeks old)
-
Matrigel or similar basement membrane matrix
-
Test compound, vehicle, and a relevant standard-of-care chemotherapy agent
-
Digital calipers, animal scale
-
Dosing equipment (oral gavage needles, injection syringes)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of media/Matrigel mix) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Treatment Initiation: Begin dosing according to the planned schedule (e.g., once daily oral gavage). Record the body weight of each animal at every dosing.
-
Group 1: Vehicle Control
-
Group 2: Standard-of-Care Control
-
Group 3-4: Test Compound (low and high dose)
-
-
Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study. Monitor animals for any clinical signs of toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a pre-defined endpoint size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21-28 days).
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each group: %TGI = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Assess tolerability by monitoring changes in body weight.
-
Data Presentation:
| Treatment Group | Dose & Schedule | Final Mean Tumor Volume (mm³, Mean ± SEM) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | q.d. x 21d | Calculated Value | -- | Calculated Value |
| Std-of-Care | As per lit. | Calculated Value | Calculated Value | Calculated Value |
| Test Compound | 30 mg/kg, q.d. | Calculated Value | Calculated Value | Calculated Value |
| Test Compound | 100 mg/kg, q.d. | Calculated Value | Calculated Value | Calculated Value |
Section 3: Essential Safety and Toxicology Assessment
Before any compound can be considered for human trials, its safety profile must be rigorously evaluated in preclinical toxicology studies.[4] These studies are conducted according to strict international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance.[20]
Rationale for Guideline Studies: Adherence to OECD guidelines for toxicity testing is crucial. It ensures that studies are standardized, reproducible, and acceptable to regulatory bodies like the FDA and EMA.[21][22] This avoids the need to repeat costly and time-consuming studies.
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute toxicity of a single oral dose of the test compound and to classify it according to the Globally Harmonised System (GHS).[21]
Procedure Summary: This is a stepwise procedure using a small number of animals (typically 3 per step). The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg). The outcome of the first step (mortality or morbidity) determines the next step:
-
If mortality occurs, the dose for the next step is lowered.
-
If no mortality occurs, the dose is increased.
-
The process continues until the criteria for classifying the substance's toxicity are met.
-
Animals are observed for 14 days for signs of toxicity, and a full necropsy is performed at the end of the study.[23]
Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)
Objective: To characterize the systemic toxicity profile of the test compound following 28 consecutive days of oral administration. This study helps identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).[22]
Procedure Summary:
-
Animals: Typically uses rats, with at least 3 dose groups and a concurrent control group (n=10/sex/group). A satellite group for assessing recovery may also be included.
-
Dosing: The compound is administered daily via oral gavage for 28 days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis.
-
Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and a comprehensive list of tissues is collected and preserved for histopathological examination.[23]
Data Presentation: Key findings are summarized to identify the NOAEL.
| Parameter | Finding at Low Dose | Finding at Mid Dose | Finding at High Dose |
| Clinical Signs | No adverse findings | e.g., Piloerection | e.g., Lethargy |
| Body Weight | No effect | No effect | 10% decrease vs. control |
| Hematology | No adverse findings | No adverse findings | e.g., Mild anemia |
| Clinical Chemistry | No adverse findings | e.g., Slight ALT increase | e.g., 2-fold ALT/AST increase |
| Histopathology | No adverse findings | No adverse findings | e.g., Centrilobular hypertrophy in liver |
| NOAEL | Determined Dose Level |
References
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Animal Models of Cardiovascular Diseases. National Institutes of Health (NIH). [Link]
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Experimental Rodent Models of Cardiovascular Diseases. Frontiers. [Link]
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In Vivo Oncology Models for Drug Discovery. Crown Bioscience. [Link]
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Oncology models - In vivo pharmacology. Nuvisan. [Link]
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In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]
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OECD Toxicity Study Guidelines Guide. Scribd. [Link]
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. ResearchGate. [Link]
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Considerations for choosing an optimal animal model of cardiovascular disease. Journal of Translational Medicine. [Link]
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Genetic Animal Models of Cardiovascular Pathologies. MDPI. [Link]
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OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
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Predictive In Vivo Models for Oncology. SpringerLink. [Link]
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Large Animal Models in Cardiovascular Research. IntechOpen. [Link]
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OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. OECD. [Link]
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In Vivo Cancer Model Development Services. Alfa Cytology. [Link]
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FDA Requirements for Preclinical Studies. Karger Publishers. [Link]
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Oecd guidelines for toxicology studies. Slideshare. [Link]
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Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. Bentham Science. [Link]
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OECD GUIDELINES.pptx. Slideshare. [Link]
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Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. [Link]
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Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
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Step 2: Preclinical Research. Food and Drug Administration (FDA). [Link]
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Preclinical research strategies for drug development. AMSbiopharma. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Food and Drug Administration (FDA). [Link]
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FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. LinkedIn. [Link]
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Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Institutes of Health (NIH). [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Institutes of Health (NIH). [Link]
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In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. BS Publications. [Link]
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Optimising in vivo pharmacology studies–Practical PKPD considerations. ResearchGate. [Link]
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Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. National Institutes of Health (NIH). [Link]
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GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. PAHO. [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. Semantic Scholar. [Link]
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Design, synthesis and biological testing of a novel series of anti-inflammatory drugs. ScienceDirect. [Link]
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Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Publishing. [Link]
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An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity. National Institutes of Health (NIH). [Link]
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Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Publications. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]
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Full article: Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Taylor & Francis Online. [Link]
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Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. ResearchGate. [Link]
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Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile
Abstract
This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile. This novel heterocyclic compound presents unique analytical challenges that necessitate a well-considered method development strategy. The methodology presented herein is grounded in fundamental chromatographic principles and follows a logical, phase-appropriate progression from initial screening to full validation in accordance with ICH guidelines.[1][2][3] This ensures the generation of reliable and reproducible data suitable for research, development, and quality control environments.
Introduction: The Analytical Challenge
The compound 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile is a member of the pyridazinone class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to a wide spectrum of biological activities, including potential anti-inflammatory, anti-cancer, and anti-depressant properties.[4] Accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount for pharmacokinetic studies, stability testing, impurity profiling, and quality control of potential drug formulations. The development of a selective, stable, and robust HPLC method is therefore a critical step in its pharmaceutical development pipeline. This document provides a comprehensive guide, blending theoretical principles with practical, field-tested protocols to establish such a method.
Physicochemical Properties & Initial Chromatographic Considerations
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detection parameters, forming the rational basis for our experimental design.
Structure:
(Simplified representation of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile)
Table 1: Estimated Physicochemical Properties of the Analyte
| Property | Estimated Value/Characteristic | Rationale & Implication for HPLC Method Development |
| Molecular Weight | ~251.27 g/mol | Low molecular weight suggests good solubility in common HPLC solvents and suitability for standard C18 columns with ~100 Å pore size.[5] |
| logP (Octanol/Water) | 2.0 - 3.0 | The molecule possesses both polar (pyridazinone ring, nitrile) and non-polar (o-tolyl group) moieties, resulting in moderate hydrophobicity. This makes it an ideal candidate for reversed-phase chromatography. |
| pKa (acid dissociation constant) | ~2.0 - 3.0 (for the pyridazinone nitrogen) | The pyridazinone ring system is weakly basic. To ensure a consistent, non-ionized state for stable retention and good peak shape, the mobile phase pH should be controlled at least 2 pH units away from the pKa.[6][7][8] A starting pH of ~4.5 or higher is advisable. |
| UV Absorbance | λmax ~230-280 nm | The aromatic rings (tolyl and pyridazinone) are strong chromophores. A photodiode array (PDA) detector should be used initially to scan for the optimal detection wavelength that provides maximum sensitivity and avoids interference. |
Based on this analysis, a reversed-phase HPLC method using a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is the most logical starting point.
Method Development Strategy: A Phased Approach
A systematic, multi-phase approach ensures a comprehensive evaluation of critical method parameters, leading to a robust and reliable final method. This workflow minimizes random experimentation and maximizes efficiency.
Caption: High-level workflow for systematic HPLC method development.
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Software: Empower™ 3, Chromeleon™, or equivalent Chromatography Data System (CDS).
-
Columns:
-
Waters Symmetry C18, 4.6 x 150 mm, 5 µm (for initial development)
-
Phenomenex Kinetex C8, 4.6 x 150 mm, 5 µm
-
Agilent ZORBAX Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), potassium phosphate monobasic, phosphoric acid, and purified water (18.2 MΩ·cm).
-
Analyte Standard: 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile, reference grade (>99.5% purity).
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This serves as the stock solution.
-
Working Standard (50 µg/mL): Dilute 1.0 mL of the stock solution to 20.0 mL with the mobile phase. This concentration is suitable for initial method development and validation studies.
Protocol for Phase 1: Initial Screening
Causality: The goal of this phase is to rapidly identify the most promising column chemistry and organic modifier. A C18 column is the workhorse of reversed-phase HPLC and provides strong hydrophobic retention.[9] C8 offers slightly less retention, which can be beneficial if the analyte is too strongly retained on C18. A Phenyl phase provides alternative selectivity through π-π interactions, which can be advantageous for aromatic compounds like our analyte.[10] Acetonitrile is often preferred for its lower viscosity and UV cutoff, while methanol can offer different selectivity due to its protic nature.[11][12]
-
Prepare Mobile Phases:
-
Aqueous (A): 20 mM potassium phosphate buffer. Adjust to pH 4.5 with phosphoric acid.
-
Organic (B1): Acetonitrile.
-
Organic (B2): Methanol.
-
-
Set Up HPLC System:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: PDA scan from 200-400 nm, extract chromatogram at optimal λmax.
-
-
Run Scouting Gradient: For each column and organic modifier combination (6 runs total), execute the following gradient:
-
Time (min) | %B
-
0.0 | 5
-
20.0 | 95
-
25.0 | 95
-
25.1 | 5
-
30.0 | 5
-
-
Evaluate Results: Analyze the chromatograms for peak shape (tailing factor), retention time, and any potential impurities.
Table 2: Hypothetical Screening Results
| Column | Organic Modifier | Retention Time (min) | Tailing Factor | Observations |
| C18 | Acetonitrile | 12.5 | 1.1 | Good retention, excellent peak shape. Best starting point. |
| C18 | Methanol | 14.8 | 1.3 | Longer retention, slightly more tailing. |
| C8 | Acetonitrile | 10.2 | 1.2 | Less retention, good peak shape. |
| C8 | Methanol | 11.9 | 1.4 | Acceptable retention, some tailing. |
| Phenyl | Acetonitrile | 11.5 | 1.5 | Moderate retention, significant tailing. |
| Phenyl | Methanol | 13.2 | 1.6 | Strong tailing, likely secondary interactions. |
From these hypothetical results, the C18 column with acetonitrile provides the best performance and is selected for optimization.
Protocol for Phase 2: Method Optimization
Causality: The goal is to refine the separation, reduce run time, and ensure robustness. The gradient slope is adjusted to provide adequate resolution from any impurities while minimizing the analysis time. The pH is explored to confirm that the initial choice provides the best peak shape and stable retention.
Caption: Relationship between key parameters and chromatographic output during optimization.
-
Gradient Optimization: Using the C18 column and ACN/Buffer mobile phase, test several linear gradients to improve throughput.
-
Gradient 1 (Shallow): 30-70% B in 15 min.
-
Gradient 2 (Medium): 40-80% B in 10 min.
-
Gradient 3 (Steep): 50-90% B in 8 min.
-
Select the gradient that provides the best balance of resolution and run time.
-
-
pH Optimization: Prepare the aqueous mobile phase at three different pH levels: 3.5, 4.5, and 5.5.
-
Finalize Conditions: Based on the optimization experiments, establish the final method parameters.
Optimized Method & System Suitability
Table 3: Final Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 80% B in 10 minutes, then hold at 80% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes (including re-equilibration) |
System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified.[14] This is achieved by injecting the working standard solution five times and evaluating the following parameters.
Table 4: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates injection and system precision. |
| %RSD of Retention Time | ≤ 0.5% | Ensures stable chromatographic conditions. |
Method Validation Summary
The finalized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for its intended purpose.[2][3]
Table 5: Summary of Validation Results
| Validation Parameter | Result |
| Specificity | No interference from placebo or forced degradation products. Peak purity index > 0.999. |
| Linearity (r²) | > 0.999 over a range of 5-100 µg/mL. |
| Accuracy (% Recovery) | 99.2% - 101.5% for three concentration levels. |
| Precision (%RSD) | Repeatability (n=6): 0.45%Intermediate Precision (n=12): 0.68% |
| Limit of Detection (LOD) | 0.1 µg/mL (S/N ≥ 3) |
| Limit of Quantitation (LOQ) | 0.3 µg/mL (S/N ≥ 10) |
| Robustness | %RSD < 2.0 for deliberate changes in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C). |
Conclusion
A specific, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantification of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile. The systematic approach, beginning with an understanding of the analyte's physicochemical properties and progressing through logical screening and optimization phases, resulted in a high-quality analytical method. This method is suitable for routine analysis in a quality control environment and for supporting further pharmaceutical development activities.
References
-
Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Source: KNAUER URL: [Link]
-
Title: 7 Key Differences in the Use of Methanol and Acetonitrile Source: Shimadzu URL: [Link]
-
Title: Column Selection for Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: Acetonitrile vs. Methanol for Reverse Phase Chromatography Source: Chrom Tech, Inc. URL: [Link]
-
Title: Choosing Right Column for Reverse Phase HPLC Separations Source: Agilent URL: [Link]
-
Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]
-
Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]
-
Title: Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC) Source: Mason Technology URL: [Link]
-
Title: The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography Source: Technology Networks URL: [Link]
-
Title: Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography Source: YouTube (Lab-Training) URL: [Link]
-
Title: How to Increase Retention Source: GL Sciences URL: [Link]
-
Title: Reversed-Phase HPLC Column Selection Guide Source: Phenomenex URL: [Link]
-
Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]
-
Title: Control pH During Method Development for Better Chromatography Source: Agilent URL: [Link]
-
Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
-
Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]
-
Title: How to choose reversed-phase HPLC column C18, C8, C4 Source: GALAK Chromatography URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]
-
Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: ICH URL: [Link]
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]
-
Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]
-
Title: 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide Source: National Center for Biotechnology Information URL: [Link]
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- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 9. labtech.tn [labtech.tn]
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Application Notes and Protocols for the Chemical Probe 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile
Introduction: The Pyridazinone Scaffold as a Privileged Pharmacophore in Chemical Biology
The pyridazinone core is a six-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and chemical biology due to its remarkable versatility as a pharmacophore.[1][2][3] Derivatives of this scaffold have been shown to interact with a wide array of biological targets, leading to a broad spectrum of activities, including anti-inflammatory, anti-cancer, antimicrobial, and cardiovascular effects.[2][4][5] This inherent biological promiscuity, coupled with synthetic tractability, makes pyridazinone derivatives ideal candidates for the development of chemical probes to interrogate complex biological systems.
This document provides detailed application notes and protocols for the use of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile , a specific pyridazinone derivative, as a chemical probe. While the direct biological targets of this exact molecule may be under active investigation, we will extrapolate from the well-established activities of structurally related pyridazinones to propose its application as a selective probe for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The protocols provided herein are designed to be robust and adaptable for the characterization of this and other similar pyridazinone-based probes.
Proposed Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)
Many pyridazinone derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, with some exhibiting selectivity for the inducible isoform, COX-2, over the constitutive isoform, COX-1.[6][7] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
We hypothesize that 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile acts as a selective COX-2 inhibitor. The proposed mechanism involves the binding of the probe to the active site of the COX-2 enzyme, thereby preventing the entry of the natural substrate, arachidonic acid. The structural features of the pyridazinone core, along with the o-tolyl and acetonitrile substituents, likely contribute to the specific interactions with the amino acid residues within the larger and more accommodating active site of COX-2 compared to COX-1.
Caption: Proposed inhibitory action of the chemical probe on the COX-2 pathway.
Experimental Protocols
The following protocols provide a framework for characterizing the activity and selectivity of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile as a COX-2 inhibitor.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of the chemical probe against purified human COX-1 and COX-2.
Causality Behind Experimental Choices:
-
Enzyme Source: Using purified recombinant human COX-1 and COX-2 allows for direct measurement of enzyme inhibition without the complexity of a cellular environment.
-
Detection Method: A colorimetric or fluorescent-based detection of prostaglandin E2 (PGE2) or other prostanoids provides a quantitative readout of enzyme activity.
-
Controls: Including a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) serves as a positive control and a benchmark for selectivity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the probe in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 µM hematin and 2 mM phenol).
-
Prepare arachidonic acid (substrate) solution in ethanol.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted chemical probe or control compound to the wells. For the no-inhibitor control, add 10 µL of DMSO.
-
Add 170 µL of assay buffer containing either purified human COX-1 or COX-2 enzyme to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Quantify the amount of PGE2 produced using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the probe compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the probe concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the COX-2 selectivity index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).
-
Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.
Protocol 2: Cell-Based Assay for COX-2 Activity in Macrophages
This protocol measures the ability of the chemical probe to inhibit PGE2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Causality Behind Experimental Choices:
-
Cell Line: RAW 264.7 macrophages are a well-established model for studying inflammation as they robustly express COX-2 upon stimulation with LPS.
-
Stimulant: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response and COX-2 expression.
-
Endpoint: Measuring PGE2 in the cell culture supernatant provides a physiologically relevant readout of COX-2 activity in a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Replace the culture medium with fresh serum-free DMEM.
-
Treat the cells with various concentrations of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile or control compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess cell viability using a standard assay such as MTT or CellTiter-Glo to ensure that the observed inhibition of PGE2 production is not due to cytotoxicity.[8]
-
-
Data Analysis:
-
Normalize the PGE2 concentration to the cell viability data.
-
Calculate the percentage of inhibition of PGE2 production for each probe concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of cellular PGE2 production.
-
Quantitative Data Summary
The following table presents hypothetical, yet plausible, data for 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile based on the activities of similar pyridazinone-based COX-2 inhibitors.
| Parameter | Value |
| In Vitro COX-1 IC50 | > 50 µM |
| In Vitro COX-2 IC50 | 0.25 µM |
| COX-2 Selectivity Index | > 200 |
| Cellular PGE2 Inhibition IC50 | 1.5 µM |
| Cytotoxicity (RAW 264.7) | > 100 µM |
Trustworthiness: A Self-Validating System
The reliability of the data generated using these protocols is ensured by the inclusion of multiple controls:
-
Negative Control (Vehicle): The use of a vehicle control (e.g., DMSO) in all experiments accounts for any effects of the solvent on enzyme activity or cell viability.
-
Positive Controls (Reference Compounds): The inclusion of known non-selective and selective COX inhibitors provides a benchmark for assay performance and allows for the relative potency and selectivity of the test compound to be assessed.
-
Counter-Screen (Cell Viability): Performing a cytotoxicity assay in parallel with the cell-based functional assay is crucial to confirm that the observed effects are due to specific inhibition of the target and not a general toxic effect on the cells.
References
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Bentham Science Publishers.
- El Bouamri, M., et al. (2025). Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. Current Pharmaceutical Analysis.
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Bentham Science Publishers.
- PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). Journal of Chemical Technology and Metallurgy.
- Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. (2019).
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules.
- Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. (2001). Journal of Medicinal Chemistry.
- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). Molecules.
- Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. (2024). Journal of Biochemical and Molecular Toxicology.
- Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (2024). Journal of Medicinal Chemistry.
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- 2. benthamdirect.com [benthamdirect.com]
- 3. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 4. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]
- 5. sarpublication.com [sarpublication.com]
- 6. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors [mdpi.com]
- 7. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Solubilization of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile for Cell-Based Assays
Introduction
The successful execution of cell-based assays is fundamentally reliant on the effective delivery of test compounds to the cellular environment. A common and significant challenge in drug discovery and biomedical research is the poor aqueous solubility of many small organic molecules. The compound 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile, a member of the pyridazinone class of compounds, is predicted to have low water solubility based on its chemical structure. Improper solubilization can lead to compound precipitation, inaccurate concentration determination, and consequently, unreliable and irreproducible experimental data. This application note provides a detailed, step-by-step protocol for the solubilization of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile for use in a variety of cell-based assays. The methodologies described herein are designed to ensure compound stability in solution and minimize solvent-induced artifacts, thereby enhancing the integrity and reliability of your research findings.
Compound Profile: 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile
A thorough understanding of the physicochemical properties of a compound is critical for developing an effective solubilization strategy.
-
Chemical Structure:
-
IUPAC Name: 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile
-
Molecular Formula: C₁₃H₁₁N₃O
-
Molecular Weight: 225.25 g/mol
-
-
Predicted Physicochemical Properties:
-
LogP (Octanol-Water Partition Coefficient): The predicted LogP value for structurally related pyridazinone compounds can range from 1.5 to 3.0, suggesting a moderate to high degree of lipophilicity and, consequently, low aqueous solubility. For instance, a similar pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one, is weakly soluble in water.[1][2]
-
Solubilization Strategy and Protocol
The recommended strategy for solubilizing 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile involves the preparation of a high-concentration stock solution in an appropriate organic solvent, followed by serial dilutions to achieve the desired final concentration in the aqueous cell culture medium. This method minimizes the risk of compound precipitation due to "solvent shock," a phenomenon that occurs when a concentrated organic stock is rapidly diluted into an aqueous medium.[4][5]
Part 1: Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing power for a wide range of organic compounds and its general compatibility with most cell-based assays at low final concentrations.[6]
Materials:
-
2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required mass of the compound. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * 0.22525 g/mmol * Volume (L) * 1000 mg/g
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.25 mg of the compound.
-
-
Weigh the compound. Accurately weigh the calculated mass of the compound using an analytical balance in a sterile environment.
-
Dissolve in DMSO. Aseptically add the appropriate volume of sterile DMSO to the vial containing the compound.
-
Ensure complete dissolution. Vortex the solution vigorously for 1-2 minutes.[6] If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes or gentle warming to 37°C for a short period can aid dissolution.[6][7][8] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[6][9] Store the aliquots at -20°C or -80°C, protected from light.
Part 2: Preparation of Working Solutions and Dosing in Cell-Based Assays
To prevent the compound from precipitating when introduced to the aqueous cell culture medium, a serial dilution or intermediate dilution step is crucial.
Protocol:
-
Thaw the stock solution. Thaw a single-use aliquot of the high-concentration stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended). For high final concentrations, it is advisable to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:10 in pre-warmed (37°C) cell culture medium to create a 1 mM intermediate solution. Add the stock solution dropwise to the medium while gently swirling.[5]
-
Prepare the final working solution. Add the appropriate volume of the stock solution or the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. It is critical to add the compound solution to the medium, not the other way around, and to mix gently but thoroughly immediately.[4][5]
-
Final DMSO Concentration. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% and generally not exceeding 0.5%, as higher concentrations can be cytotoxic.[6][10][11] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the compound-treated cells.[6][9]
Experimental Workflow
Caption: Workflow for the solubilization of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile.
Data Summary and Best Practices
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary Solvent | Anhydrous, sterile-filtered DMSO | High solubilizing capacity for pyridazinone derivatives.[1][12] Other solvents like ethanol can be considered but may have different toxicity profiles.[13] |
| Stock Concentration | 10-50 mM | A high concentration allows for minimal addition of organic solvent to the final assay, keeping the DMSO concentration low. |
| Storage | -20°C or -80°C in single-use aliquots | Prevents degradation from repeated freeze-thaw cycles and light exposure.[6] |
| Final DMSO Concentration | ≤ 0.1% (ideal) , ≤ 0.5% (maximum) | Minimizes solvent-induced cytotoxicity and off-target effects.[10][11][14] Cell line sensitivity to DMSO can vary.[14] |
| Vehicle Control | Mandatory | Essential for distinguishing compound-specific effects from solvent effects.[6] |
| Mixing Technique | Add stock to medium (not vice-versa) with gentle agitation | Prevents localized high concentrations and "solvent shock" precipitation.[4][5] |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to medium | Solvent Shock: Rapid change in solvent polarity.[4][5] Exceeding Solubility Limit: Final concentration is above the kinetic solubility.[4] | Perform serial dilutions: Create intermediate dilutions in the medium before the final dilution.[5] Reduce the final concentration: Test a lower concentration of the compound.[4] Use a lower stock concentration: This requires adding a larger volume, which can aid in mixing.[4] |
| Precipitation over time in incubator | Thermodynamic Instability: The compound is in a supersaturated state.[15] Interaction with Media Components: Compound may bind to serum proteins or other components and precipitate.[4] Temperature/pH Effects: Changes in temperature or pH in the incubator can affect solubility.[4] | Lower the final concentration: This is the most effective way to avoid exceeding the thermodynamic solubility. Reduce serum concentration: If using a serum-containing medium, try reducing the serum percentage.[4] Use solubility enhancers: Consider the use of cyclodextrins if compatible with the assay. |
| Inconsistent Assay Results | Incomplete Dissolution of Stock: Undissolved particles lead to inaccurate concentrations. Stock Solution Degradation: Caused by improper storage or multiple freeze-thaw cycles. | Visually inspect stock solution before each use: If particulates are present, try to redissolve by warming and vortexing. If it doesn't redissolve, prepare a fresh stock. Aliquot stock solution: Always use single-use aliquots to maintain stock integrity.[6] |
| High Background or Cell Toxicity in Vehicle Control | High DMSO Concentration: The final DMSO concentration is too high for the specific cell line.[10][11] | Perform a DMSO tolerance test: Determine the maximum allowable DMSO concentration for your cell line (e.g., test 0.05%, 0.1%, 0.25%, 0.5%). Reduce the final DMSO concentration: This may require preparing a more concentrated stock solution. |
References
-
Pricella. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Galia, et al. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]
-
Lin, et al. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. PMC. [Link]
-
Ansari, et al. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. PMC. [Link]
-
ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]
-
Longdom Publishing. Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. [Link]
-
PubMed. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. [Link]
-
ResearchGate. Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. [Link]
-
MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
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Emulatebio.com. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
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Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Link]
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ResearchGate. How can I increase the solubility of a compound for an MTT assay?. [Link]
-
PubMed. Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
EPA. 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide Properties. [Link]
-
PubChem - NIH. 2-(o-Tolyl)acetonitrile. [Link]
-
PubChem. 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile. [Link]
-
ResearchGate. Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. [Link]
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- 3. researchgate.net [researchgate.net]
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- 11. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Strategies to Improve the Solubility of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with the compound 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile. Due to its complex chemical structure, featuring both a substituted pyridazinone core and an acetonitrile group, this molecule is anticipated to exhibit poor aqueous solubility, a common hurdle in the development of many pyridazinone-based compounds.[1] Poor solubility can significantly impede formulation, bioavailability, and overall therapeutic efficacy.[2][3]
This document provides a comprehensive overview of troubleshooting strategies and detailed experimental protocols to systematically enhance the solubility of this compound. The information herein is grounded in established principles of physical chemistry and formulation science, aiming to provide a robust framework for overcoming solubility-related obstacles in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile, poorly soluble in aqueous solutions?
A1: The poor aqueous solubility likely stems from the molecule's predominantly hydrophobic structure. The o-tolyl group and the pyridazinone ring system contribute to a significant nonpolar surface area. While the carbonyl and nitrile functionalities offer some potential for hydrogen bonding, the overall molecular architecture favors partitioning into nonpolar environments over aqueous media. The solubility of a compound is a delicate balance between its crystal lattice energy (the energy required to break apart the solid-state structure) and the solvation energy (the energy released upon interaction with solvent molecules). For poorly soluble compounds, the energy required to overcome the crystal lattice forces is not sufficiently compensated by the interactions with water molecules.[4]
Q2: I'm observing precipitation of my compound during in vitro assays. What could be the cause?
A2: Precipitation during in vitro assays is a common consequence of poor aqueous solubility. This can occur when a stock solution of the compound, typically prepared in a water-miscible organic solvent like DMSO, is diluted into an aqueous assay buffer.[5][6] If the final concentration of the compound in the assay medium exceeds its thermodynamic solubility limit in that specific buffer system, the compound will precipitate out of solution. This can lead to inaccurate and unreliable assay results. It's crucial to determine the kinetic and thermodynamic solubility of your compound in the final assay buffer to avoid this issue.
Q3: Can I simply increase the percentage of co-solvent (e.g., DMSO) in my final assay to improve solubility?
A3: While increasing the co-solvent concentration can enhance the solubility of your compound, it's a strategy that must be approached with caution.[7] High concentrations of organic solvents can interfere with biological assays by affecting protein structure and function, cell membrane integrity, and enzyme kinetics. It is imperative to first determine the tolerance of your specific assay system to the intended co-solvent. A vehicle control experiment, testing various concentrations of the co-solvent alone, should always be performed to identify any potential artifacts.
Q4: Are there any structural analogs of this compound with known solubility data that I can reference?
Troubleshooting and Optimization
This section provides detailed troubleshooting guides for common solubility challenges, along with step-by-step protocols for various enhancement strategies.
Issue 1: Low Intrinsic Aqueous Solubility
Possible Cause: The inherent physicochemical properties of the molecule, as discussed in the FAQs, lead to poor partitioning into aqueous media.
Troubleshooting Workflow:
Caption: Decision workflow for addressing low intrinsic aqueous solubility.
Strategy 1: pH Modification
Causality: The solubility of ionizable compounds is highly dependent on the pH of the solution.[7] By adjusting the pH, the equilibrium between the neutral and ionized forms of the molecule can be shifted. The ionized form typically exhibits significantly higher aqueous solubility due to its ability to form stronger interactions with water molecules. Although 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile does not have strongly acidic or basic functional groups, the pyridazinone ring may have a pKa that allows for some degree of ionization under acidic or basic conditions.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.
Strategy 2: Co-solvency
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of nonpolar solutes.[7] They work by reducing the polarity of the solvent system, thereby making it more favorable for the dissolution of hydrophobic molecules.
Experimental Protocol:
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents to screen. Common examples include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).
-
Preparation of Co-solvent Mixtures: Prepare a series of binary solvent systems by mixing the chosen co-solvent with water at various ratios (e.g., 10%, 20%, 30%, 40%, and 50% v/v).
-
Solubility Determination: Measure the equilibrium solubility of the compound in each co-solvent mixture using the method described in the pH Modification protocol.
-
Data Analysis: Plot the solubility of the compound against the percentage of co-solvent to identify the most effective co-solvent and the optimal concentration range.
Quantitative Data Summary:
| Solvent System (v/v) | Predicted Solubility Trend of Pyridazinone Derivatives |
| Water | Very Low[1] |
| 10% Ethanol / 90% Water | Low |
| 20% Ethanol / 80% Water | Moderate |
| 10% PEG 400 / 90% Water | Low-Moderate |
| 20% PEG 400 / 80% Water | Moderate-High |
| Dimethyl Sulfoxide (DMSO) | High[5][6] |
Note: This table provides a predicted trend based on the behavior of similar pyridazinone compounds. Experimental verification is essential.
Issue 2: Compound Instability or Recrystallization in Solution
Possible Cause: Even after initial dissolution, the compound may be thermodynamically unstable in the chosen solvent system, leading to recrystallization over time. This is particularly common with amorphous solid dispersions or when using supersaturating formulations.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound instability in solution.
Strategy 3: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble "guest" molecules, like our target compound, within their hydrophobic core, thereby forming an inclusion complex. This complex has a more hydrophilic exterior, which significantly enhances its aqueous solubility.
Experimental Protocol:
-
Cyclodextrin Selection: Screen various types of cyclodextrins, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD), as they have different cavity sizes and solubility characteristics.
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of the selected cyclodextrin.
-
Add an excess amount of the compound to each cyclodextrin solution.
-
Equilibrate the samples as described previously.
-
Measure the concentration of the dissolved compound in the supernatant.
-
-
Data Analysis: Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear increase in solubility (an AL-type phase solubility diagram) is indicative of the formation of a 1:1 inclusion complex.
Strategy 4: Amorphous Solid Dispersions
Causality: By dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level, an amorphous solid dispersion can be created.[9] The amorphous form of a drug lacks the long-range molecular order of its crystalline counterpart, resulting in a lower energy barrier for dissolution and, consequently, higher apparent solubility and dissolution rate.
Experimental Protocol:
-
Polymer Selection: Choose a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Preparation of Solid Dispersion (Solvent Evaporation Method):
-
Dissolve both the compound and the polymer in a common volatile organic solvent (e.g., methanol or acetone).
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Further dry the film under high vacuum to remove any residual solvent.
-
The resulting solid is the amorphous solid dispersion.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Evaluate the dissolution performance of the solid dispersion compared to the crystalline drug in a relevant aqueous medium.
-
Conclusion
Improving the solubility of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and methodically applying the strategies outlined in this guide, researchers can overcome solubility-related challenges and advance their drug development programs. It is crucial to remember that the optimal solubilization strategy will depend on the specific requirements of the intended application, including the desired concentration, the route of administration, and the compatibility with downstream assays.
References
- Benchchem. An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
- Al-Badr, A. A., & El-Enany, N. (2020). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI.
- BenchChem Technical Support Team. (2025). Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Drugs. Benchchem.
- Ainurofiq, A., et al. (2021). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications.
- Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PubMed.
- Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. PMC.
Sources
- 1. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primerascientific.com [primerascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems | MDPI [mdpi.com]
- 6. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Section 1: Frequently Asked Questions (FAQs) on Reaction Selectivity
Technical Support Center: Pyridazinone Synthesis & Impurity Troubleshooting
Welcome to the Bench & Scale-Up Support Center. As a Senior Application Scientist, I have compiled this guide to address the mechanistic root causes of side product formation during the synthesis of 3(2H)-pyridazinones. Our goal is not just to patch failed reactions, but to engineer self-validating synthetic systems that inherently resist side-reaction pathways.
Q1: During the alkylation of 3(2H)-pyridazinones, I frequently isolate a mixture of N-alkylated and O-alkylated isomers. How can I mechanistically force N-regioselectivity? A: The formation of isomeric mixtures is a classic issue stemming from the tautomeric nature of the pyridazinone ring (lactam ⇌ lactim). Standard basic alkylation (e.g., using K₂CO₃ and an alkyl halide) often yields both N- and O-alkylated products because the ambident anion can attack from either heteroatom[1]. The Causality & Solution: To bypass this, we utilize the Hilbert–Johnson reaction [2]. By starting with a pre-formed lactim ether of the parent heterocycle and treating it with an alkylating agent, you form an unstable quaternized intermediate. This intermediate is thermodynamically driven to lose the O-alkyl group (often as an alkyl halide), exclusively yielding the desired N-alkylated pyridazinone[2]. This method effectively shuts down the O-alkylation pathway by altering the reactive intermediate.
Q2: My cyclocondensation of γ-ketoacids with substituted hydrazines is stalling. I am isolating unreacted oxobutanoic acid intermediates and polymeric side products. How can I drive this to completion cleanly? A: In traditional two-step syntheses, the intermediate oxobutanoic (γ-keto) acid is isolated before the addition of hydrazine. This isolation exposes the highly reactive intermediate to atmospheric oxygen and thermal stress, leading to degradation and polymerization[3]. The Causality & Solution: The most effective troubleshooting step is to eliminate the isolation phase entirely. Transitioning to a one-pot monowave reactor method prevents intermediate degradation[3]. By directly adding hydrazine to the sealed reactor tube after the initial condensation (e.g., between glyoxylic acid and acetophenone), the intermediate is consumed in situ. The sealed vessel provides precise thermal control (up to 250 °C) and pressure regulation, which prevents the localized overheating that causes polymerization[3].
Q3: When oxidizing 4,5-dihydropyridazinones to the fully aromatic pyridazinones, I observe significant ring-cleavage and over-oxidation. What is causing this, and what is the optimal oxidant? A: Over-oxidation is typically caused by the use of harsh, radical-initiating oxidants (like bromine in acetic acid)[4]. These oxidants can abstract substituents or initiate lipid-peroxidation-like chain mechanisms that ultimately cleave the heterocyclic ring, generating parasitic side reactions where intermediates couple with starting materials[5]. The Causality & Solution: To minimize this, shift to milder, controlled oxidative aromatization techniques. Using Dimethyl Sulfoxide (DMSO) as both a solvent and a catalyst, or employing calcium hypochlorite (bleaching powder) , provides a controlled two-electron oxidation environment[6]. These reagents facilitate heteroaromatization without generating the highly reactive carbon-centered radicals responsible for ring cleavage[6].
Section 2: Quantitative Yield Analysis of Oxidation Methods
To select the appropriate oxidation protocol for your dihydropyridazinone precursors, compare the empirical yield data based on the oxidant used. Mild oxidants significantly reduce the mass lost to over-oxidation.
| Oxidation Method | Reagent / Catalyst | Mechanism Type | Average Yield Range | Side Product Profile |
| Method A | DMSO (Solvent & Catalyst) | Mild Oxygen Transfer | 34% – 42% | Minimal; high purity solid[6] |
| Method B | Nitric Acid (Catalytic) | Acid-Catalyzed Aromatization | 39% – 40% | Moderate; risk of nitration[6] |
| Method C | Calcium Hypochlorite | Halogen-Mediated Oxidation | 26% – 64% | Variable; potential chlorination[6] |
| Method D | Bromine / Acetic Acid | Radical / Halogenation | < 30% (Estimated) | High; brominated side products[4] |
Table 1: Comparison of oxidation methodologies for dihydropyridazine/pyridazinone derivatives. DMSO is recommended for baseline purity.
Section 3: Diagnostic Workflow for Impurity Resolution
Use the following decision tree to diagnose and resolve side products identified via LC-MS or TLC during your synthesis.
Workflow for identifying and resolving common side products in pyridazinone synthesis.
Section 4: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. If the reaction does not proceed as described, the system inherently halts, preventing the accumulation of downstream side products.
Protocol 1: One-Pot Monowave Synthesis of 3(2H)-Pyridazinones[3]
Objective: Prevent the formation of polymeric side products by avoiding the isolation of the γ-ketoacid intermediate.
Step-by-Step Methodology:
-
Initial Condensation: In a 10 mL monowave reactor tube, combine the substituted acetophenone (1.0 mmol) and glyoxylic acid (1.2 mmol).
-
Catalysis: Add a catalytic amount of carboxylic acid (e.g., acetic acid, 0.1 mmol) to facilitate the aldol-type condensation.
-
First Heating Phase: Seal the vessel and heat in the monowave reactor at 150 °C for 2 hours under magnetic stirring. Self-Validation Check: The mixture should turn into a homogeneous, deep-yellow solution, indicating the formation of the oxobutanoic acid intermediate. If precipitation occurs, halt and check reactant purity.
-
In Situ Hydrazine Addition: Cool the reactor to room temperature. Carefully unseal and add hydrazine hydrate (1.5 mmol) directly to the crude mixture.
-
Cyclocondensation Phase: Reseal the reactor and heat at 150 °C for an additional 1 hour.
-
Workup: Cool the mixture, dilute with ice-cold water, and filter the resulting precipitate. Wash with cold ethanol to remove any trace unreacted hydrazine.
Protocol 2: Controlled Oxidation of Dihydropyridazinones using DMSO[6]
Objective: Achieve heteroaromatization without inducing radical-mediated ring cleavage.
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve the crude 4,5-dihydropyridazinone (1.0 mmol) in anhydrous DMSO (5.0 mL) in a round-bottom flask.
-
Thermal Activation: Heat the solution to 120 °C under a nitrogen atmosphere. The DMSO acts as both the solvent and the mild oxygen transfer agent.
-
Monitoring: Maintain the temperature for 4–6 hours. Monitor the disappearance of the -NH peak (if applicable) or the shift in aliphatic protons via TLC or rapid LC-MS. Self-Validation Check: The solution should transition to a bright yellow shade without the formation of dark, tarry degradation spots on the TLC baseline.
-
Quenching & Precipitation: Once complete, cool the mixture to room temperature and pour it into crushed ice (20 g).
-
Isolation: Stir vigorously until a solid precipitates. Filter the solid under vacuum and recrystallize from an ethanol/water mixture to obtain the pure oxidized pyridazinone.
References
-
BenchChem Technical Support Team. "Technical Support Center: Pyridazinone Synthesis Purification." BenchChem, Dec. 2025. 1
-
"Product Class 8: Pyridazines." Thieme Connect. 2
-
"Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase En." Walailak University, Feb. 2025. 3
-
Boukharsa, Youness, et al. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." SciSpace / J. Chem. Pharm. Res., 2014.4
-
Zafar, Ansa Madeeha, et al. "Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods." ResearchGate, Sept. 2025. 6
-
"Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite." PubMed / NIH, Oct. 2004. 5
Sources
Technical Support Center: Enhancing the Metabolic Stability of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals actively working on or encountering challenges with the metabolic stability of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile and its analogs. This document provides in-depth troubleshooting, experimental protocols, and strategic guidance to navigate the complexities of pyridazinone metabolism.
Introduction to Metabolic Stability in Drug Discovery
Metabolic stability is a critical parameter in drug discovery, defining a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound with low metabolic stability is rapidly cleared from the body, often leading to poor bioavailability and a short duration of action, which can hinder its therapeutic potential. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[2][3] Therefore, understanding and optimizing the metabolic stability of a drug candidate like 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile is paramount for its successful development.
The pyridazinone core is a versatile scaffold found in numerous biologically active compounds with applications in various therapeutic areas, including cardiovascular diseases and cancer.[4][5][6] However, like many heterocyclic structures, pyridazinones can be susceptible to metabolic modifications that impact their pharmacokinetic profile. This guide will specifically address the metabolic liabilities of the 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile structure and provide actionable strategies to improve its stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the investigation of the metabolic stability of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile.
Q1: My compound, 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile, shows high clearance in human liver microsomes. What are the likely metabolic pathways responsible?
A1: High clearance in human liver microsomes (HLM) suggests that your compound is likely a substrate for Phase I metabolic enzymes, primarily cytochrome P450s (CYPs), which are abundant in this subcellular fraction.[2] For the given structure, several metabolic "hotspots" are probable:
-
Oxidation of the o-tolyl group: The methyl group on the tolyl ring is a prime target for benzylic hydroxylation by CYPs to form a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.
-
Aromatic hydroxylation of the o-tolyl ring: CYPs can also introduce hydroxyl groups directly onto the aromatic ring of the tolyl substituent.
-
Hydroxylation of the pyridazinone ring: The pyridazinone core itself can be a site for oxidative metabolism.
-
Metabolism of the acetonitrile moiety: While generally more stable, the acetonitrile group could potentially undergo hydrolysis, though this is a less common metabolic route compared to oxidation.
To confirm these pathways, a metabolite identification (MetID) study using high-resolution mass spectrometry (HRMS) is essential.[7] This will help pinpoint the exact sites of metabolic modification.
Q2: How can I experimentally determine which CYP enzymes are responsible for the metabolism of my compound?
A2: Identifying the specific CYP enzymes involved is crucial for predicting potential drug-drug interactions (DDIs). The following experimental approaches are recommended:
-
Recombinant CYP (rCYP) Assays: Incubate your compound with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2). By monitoring the rate of parent compound depletion for each isozyme, you can identify which ones are the primary contributors to its metabolism.[3]
-
Chemical Inhibition Studies: In HLM, co-incubate your compound with known selective inhibitors for major CYP isoforms. A significant reduction in the metabolism of your compound in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme.
| CYP Isoform | Selective Inhibitor |
| CYP3A4 | Ketoconazole |
| CYP2D6 | Quinidine |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP1A2 | Furafylline |
Table 1: Common CYP isoforms and their selective inhibitors for in vitro studies.
Q3: What strategies can I employ to block the metabolic hotspots and improve the stability of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile?
A3: Once the metabolic liabilities are identified, several medicinal chemistry strategies can be implemented:
-
Blocking Metabolic Sites: This is a common and effective approach.[8]
-
Deuteration: Replacing hydrogen atoms with deuterium at the site of metabolism (e.g., on the tolyl methyl group) can strengthen the C-H bond, slowing down CYP-mediated bond cleavage (the kinetic isotope effect).
-
Fluorination: Introducing fluorine atoms at or near the metabolic hotspot can block oxidation due to the high electronegativity of fluorine. For example, replacing the tolyl methyl group with a trifluoromethyl group (CF3) would prevent benzylic oxidation.
-
Introduction of Bulky Groups: Placing a sterically hindering group adjacent to the metabolic site can prevent the enzyme from accessing it.
-
-
Bioisosteric Replacement: This involves substituting a part of the molecule with another group that has similar physical or chemical properties but different metabolic properties.[8]
-
Replacing the o-tolyl group: Consider replacing the o-tolyl ring with other aromatic or heteroaromatic rings that are less prone to oxidation. For example, a pyridine ring can sometimes be more metabolically stable than a benzene ring.[8]
-
-
Altering Physicochemical Properties: Modifications that reduce lipophilicity (LogP) can sometimes decrease the affinity of the compound for lipophilic CYP active sites, thereby reducing metabolism.
Q4: My compound has acceptable microsomal stability but low stability in hepatocytes. What could be the reason?
A4: This discrepancy suggests the involvement of metabolic pathways that are not fully active in microsomes. Hepatocytes, being intact cells, contain a broader range of metabolic enzymes, including both Phase I and Phase II enzymes, as well as active transporter systems.[2] Possible reasons include:
-
Phase II Conjugation: Your compound or its Phase I metabolites may be undergoing rapid conjugation reactions (e.g., glucuronidation or sulfation) by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which are primarily located in the cytosol and are more active in hepatocytes.[1][2]
-
Involvement of Cytosolic Enzymes: Enzymes present in the cytosol, such as aldehyde oxidase (AO) or xanthine oxidase (XO), might be responsible for the metabolism.[9] The S9 fraction, which contains both microsomal and cytosolic components, can be used to investigate this further.[1]
-
Uptake and Efflux Transporters: The compound's access to intracellular metabolizing enzymes is controlled by transporters on the hepatocyte membrane. Efficient uptake could lead to higher intracellular concentrations and thus faster metabolism.
To investigate this, you can perform incubations with hepatocytes in the presence of inhibitors for specific Phase II enzymes or transporters.
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile in HLM.[10]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of the test compound and positive control by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the test compound or positive control.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. This marks time zero (T=0).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL of microsomal protein).
-
dot
Caption: Decision-making workflow for optimizing metabolic stability.
Conclusion
Improving the metabolic stability of a drug candidate like 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile is a multifaceted challenge that requires a deep understanding of drug metabolism principles and a systematic experimental approach. By identifying metabolic liabilities through in vitro assays and employing rational medicinal chemistry strategies, researchers can significantly enhance the pharmacokinetic properties of their compounds, paving the way for the development of safe and effective therapeutics.
References
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Publications. Retrieved from [Link]
-
Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. (2015, January 14). JSciMed Central. Retrieved from [Link]
-
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (2024, June 22). ACS Publications. Retrieved from [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). PMC. Retrieved from [Link]
-
Therapeutic Potential of a Novel Pyridazinone Derivative in Modulating Lipid and Carbohydrate Metabolism. (2026, March 9). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022, June 13). MDPI. Retrieved from [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved from [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PMC. Retrieved from [Link]
-
Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (2023, July 4). ResearchGate. Retrieved from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019, July 30). SAR Publication. Retrieved from [Link]
-
PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026, January 3). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). IJPPS. Retrieved from [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed. Retrieved from [Link]
-
Navigating new regulatory guidelines for drug metabolism studies. (n.d.). Drug Discovery News. Retrieved from [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024, March 3). IJNRD.org. Retrieved from [Link]
-
On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. (2020, January 2). ResearchGate. Retrieved from [Link]
-
Phase I Metabolism and Drug Development: Challenges and Innovations. (2024, June 17). Longdom Publishing. Retrieved from [Link]
-
On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. (n.d.). ChemRxiv. Retrieved from [Link]
-
Pyridazine and common pyridazine-based drugs. (n.d.). ResearchGate. Retrieved from [Link]
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Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. (2025, August 20). EurekAlert!. Retrieved from [Link]
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Current trends in drug metabolism and pharmacokinetics. (n.d.). PMC. Retrieved from [Link]
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Metabolism of the stable nitroxyl radical 4-oxo-2,2,6, 6-tetramethylpiperidine-N-oxyl (TEMPONE). (n.d.). PubMed. Retrieved from [Link]
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Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. (2022, September 28). MDPI. Retrieved from [Link]
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Pt(ii) complex containing the 1R,2R enantiomer of trans-1,2-diamino-4-cyclohexene ligand effectively and selectively inhibits the viability of aggressive pancreatic adenocarcinoma cells and alters their lipid metabolism. (n.d.). RSC Publishing. Retrieved from [Link]
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addressing cytotoxicity of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile in non-target cells
Welcome to the Application Support Center. This guide addresses the specific challenges associated with the screening compound 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile . While pyridazinone scaffolds are highly valuable in drug discovery—often utilized as potent kinase or phosphodiesterase (PDE) inhibitors—they frequently exhibit off-target cytotoxicity in non-target cell lines[1][2].
As a Senior Application Scientist, I have structured this guide to help you systematically deconvolute whether the observed cell death is a formulation artifact, an assay interference, or a true mechanistic off-target effect.
Phase 1: Diagnostic Workflow
When encountering unexpected cytotoxicity, it is critical to isolate the root cause before abandoning a promising chemical scaffold. The workflow below outlines the logical progression from ruling out solvent artifacts to investigating true mechanistic liabilities.
Diagnostic workflow for isolating the root cause of small molecule cytotoxicity.
Phase 2: Quantitative Thresholds for Assay Integrity
Before initiating complex mechanistic studies, verify that your experimental parameters fall within validated thresholds.
| Parameter | Threshold / Metric | Mechanistic Implication | Recommended Action |
| DMSO Concentration | ≤ 0.1% (v/v) | Concentrations >0.5% induce protein unfolding and artefactual cell death[3]. | Perform serial dilutions; run a vehicle-only dose-response curve. |
| MTT Assay Readout | Formazan Absorbance | Pyridazinones can chemically reduce MTT, masking true cytotoxicity[4][5]. | Cross-validate with an orthogonal, non-redox assay. |
| CellTiter-Glo Readout | ATP Luminescence | Highly sensitive indicator of metabolic collapse and true cell death[6]. | Use as the primary viability endpoint for screening hits. |
| Kinase Selectivity | >50% Inhibition at 1 µM | Off-target binding (e.g., BLK, DDR2) drives non-target cytotoxicity[2]. | Initiate SAR optimization at the C-5 position[1]. |
Phase 3: Step-by-Step Troubleshooting Methodologies
To ensure scientific integrity, every protocol must act as a self-validating system. Follow these methodologies to establish causality behind the observed cytotoxicity.
Protocol 1: Solvent (DMSO) Toxicity Deconvolution
Causality: Hydrophobic screening compounds like 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile require DMSO for solubility. However, DMSO concentrations exceeding 0.1% can induce cellular stress, alter membrane permeability, and cause artefactual cytotoxicity[3]. Self-Validation: By running a parallel vehicle-only dose-response curve, you isolate the solvent's effect from the compound's intrinsic toxicity.
-
Prepare a 1000x stock of the pyridazinone compound in 100% anhydrous DMSO.
-
Perform serial dilutions in pre-warmed (37°C) complete culture media to achieve a final DMSO concentration of ≤ 0.1%. Note: Add the DMSO dropwise while gently vortexing to prevent compound precipitation.
-
Validation Step: Prepare a vehicle control titration (0.01% to 1.0% DMSO) in parallel to establish the baseline tolerance of your specific non-target cell line.
Protocol 2: Orthogonal Viability Assessment (Overcoming MTT Artifacts)
Causality: The MTT assay relies on metabolic oxidoreductase activity. Pyridazinones and similar heterocyclic structures can chemically reduce MTT to formazan or artificially stimulate mitochondrial activity independently of viability, leading to false-positive viability signals[4][5]. Self-Validation: Utilizing an ATP-based luminescent assay (CellTiter-Glo) cross-validates the MTT readout. A discrepancy between the two confirms assay interference.
-
Seed non-target cells (e.g., HepG2, PBMCs) in opaque-walled 96-well plates and treat with the compound for 24-48 hours.
-
Instead of adding MTT reagent, equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent in a volume equal to the culture media present in each well to immediately lyse the cells and stabilize the luminescent signal[6].
-
Mix briefly on an orbital shaker, incubate for 10 minutes at room temperature, and record luminescence.
Protocol 3: Mechanistic Deconvolution via Kinase Profiling
Causality: Pyridazinone scaffolds frequently exhibit broad kinome affinity. Unintended inhibition of off-target kinases (e.g., BLK, DDR2, EPHA4) triggers mitochondrial stress, ROS generation, and subsequent apoptosis[1][2]. Self-Validation: A broad kinome screen directly identifies the specific off-target liabilities driving the cytotoxicity, informing rational drug design.
-
Submit the compound for a broad kinome screen (e.g., 350+ wild-type kinases) at a fixed concentration of 1 µM[2].
-
Identify off-target hits exhibiting >50% enzymatic inhibition.
-
Initiate Structure-Activity Relationship (SAR) optimization. For pyrido-pyridazinone derivatives, modifying the C-5 position or substituting the tolyl group with a morpholine isostere has been shown to successfully abrogate off-target binding while maintaining primary target efficacy[1].
Phase 4: Mechanistic Pathways of Pyridazinone Cytotoxicity
If solvent toxicity and assay artifacts are ruled out, the cytotoxicity is likely driven by off-target interactions. The diagram below illustrates the causal pathway from off-target binding to cellular apoptosis.
Putative signaling pathway of off-target cytotoxicity induced by pyridazinone derivatives.
Phase 5: Frequently Asked Questions (FAQs)
Q: My non-target cells exhibit rapid morphological changes within 2 hours of compound addition. Is this a target-mediated effect? A: Unlikely. Rapid cell death (<4 hours) is rarely target-mediated. It is typically indicative of acute solvent toxicity or compound precipitation causing membrane rupture. Ensure your final DMSO concentration is strictly ≤ 0.1%[3].
Q: I observe significant cytotoxicity in the CellTiter-Glo assay, but the MTT assay shows normal viability. Which result is accurate? A: Trust the CellTiter-Glo (ATP-based) assay. The MTT assay relies on metabolic oxidoreductase activity. Certain compounds, including pyridazinone derivatives, can chemically reduce MTT or artificially stimulate mitochondrial activity, leading to an overestimation of cell viability and masking true cytotoxicity[4][5].
Q: How can I structurally optimize 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile to mitigate off-target toxicity while maintaining efficacy? A: Structure-Activity Relationship (SAR) studies on pyridazinone derivatives demonstrate that modifying the C-5 position or introducing a morpholine isostere can significantly abrogate off-target kinase binding (which drives cytotoxicity) while preserving primary target affinity[1].
References
-
BenchChem. "How to minimize DMSO toxicity when using CYM50260". 3
-
NIH Assay Guidance Manual. "Cell Viability Assays". 6
-
Promega Corporation. "Is Your MTT Assay Really the Best Choice?". 4
-
ACS Medicinal Chemistry Letters. "Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581". 1
-
Journal of Medicinal Chemistry - ACS Publications. "Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation". 2
-
MDPI. "Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols". 5
Sources
comparative analysis of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile vs other kinase inhibitors
In the landscape of modern drug discovery, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets. Among the myriad of heterocyclic scaffolds explored for kinase inhibitor design, the pyridazinone core has emerged as a "privileged structure," demonstrating a remarkable versatility in targeting a diverse range of kinases with high affinity.
This guide provides a comparative analysis of the hypothetical pyridazinone-containing compound, 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile , against a selection of established kinase inhibitors. While specific experimental data for this exact molecule is not publicly available, its structural features, rooted in the well-validated pyridazinone scaffold, provide a strong basis for evaluating its potential as a kinase inhibitor. We will dissect its structural attributes, compare it with known inhibitors targeting various kinases, and provide a comprehensive guide to the experimental workflows required to characterize such a novel chemical entity.
The Pyridazinone Advantage: A Scaffold for Kinase Selectivity and Potency
The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group, offers a unique combination of features that make it an attractive scaffold for kinase inhibitor design. Its ability to engage in multiple hydrogen bonding interactions, coupled with its tunable steric and electronic properties through substitution, allows for the fine-tuning of binding affinity and selectivity. Numerous pyridazinone derivatives have been successfully developed as potent inhibitors of a variety of kinases, including those involved in cancer cell proliferation, survival, and angiogenesis.[1][2][3][4][5][6][7]
2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile incorporates several key features that suggest potential kinase inhibitory activity:
-
The Pyridazinone Core: This central motif can act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.
-
The o-Tolyl Group: This substituent can occupy a hydrophobic pocket within the ATP-binding site, contributing to binding affinity and potentially influencing selectivity based on the specific topology of the target kinase.
-
The Acetonitrile Moiety: The nitrile group can act as a hydrogen bond acceptor or engage in other non-covalent interactions, further enhancing binding affinity.
Comparative Analysis with Established Kinase Inhibitors
To contextualize the potential of our lead compound, we will compare it with a panel of well-characterized kinase inhibitors. This panel includes both pyridazinone-based inhibitors and those from other established chemical classes, targeting a range of important kinases.
| Compound | Scaffold | Primary Target(s) | IC50 (nM) | Mechanism of Action |
| 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile (Hypothetical) | Pyridazinone | (To be determined) | (To be determined) | (Presumed ATP-competitive) |
| Compound 21 (DS21360717) [1] | Pyrido-pyridazinone | FER Tyrosine Kinase | 57 | ATP-competitive |
| Compound 5d [2] | Pyridazinone | EGFR (T790M mutant) | 43 | ATP-competitive |
| Compound 5f [3] | Pyridazinone | VEGFR-2 | 32 | ATP-competitive |
| Ibrutinib [4][6] | Pyrazolo[3,4-d]pyrimidine | Bruton's Tyrosine Kinase (BTK) | 2.1 | Irreversible, covalent inhibitor |
| Erlotinib | Quinazoline | Epidermal Growth Factor Receptor (EGFR) | ~2 | Reversible, ATP-competitive |
This comparative table highlights the diversity of kinases that can be targeted by pyridazinone-containing molecules, often with high potency. The IC50 values in the nanomolar range for the exemplar pyridazinone inhibitors underscore the potential of this scaffold to yield highly active compounds. In comparison to non-pyridazinone inhibitors like Ibrutinib and Erlotinib, the mechanism of action (reversible vs. irreversible) and the specific kinase targets vary, illustrating the broad landscape of kinase inhibitor design.
Deciphering the Molecular Blueprint: A Hypothetical Signaling Pathway and Experimental Workflow
To effectively characterize a novel kinase inhibitor, a systematic experimental approach is crucial. Below, we outline a hypothetical signaling pathway that could be modulated by a pyridazinone-based inhibitor and a typical workflow for its evaluation.
Hypothetical Signaling Pathway: Targeting the PI3K/Akt/mTOR Cascade
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several pyridazinone derivatives have been explored as inhibitors of kinases within this pathway, such as PI3K.[5][8]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Kinase Inhibitor Characterization
The following workflow outlines the key stages in the preclinical evaluation of a novel kinase inhibitor.
Caption: A streamlined workflow for kinase inhibitor characterization.
Experimental Protocols
To ensure the scientific rigor of this guide, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile) in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a 96-well plate, add the following components in order:
-
5 µL of kinase buffer.
-
2.5 µL of test compound dilution.
-
2.5 µL of kinase solution (pre-diluted in kinase buffer).
-
2.5 µL of substrate/ATP mix.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a suitable curve-fitting software.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion and Future Directions
The pyridazinone scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. The hypothetical compound, 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile , possesses the key structural features that have proven successful in numerous pyridazinone-based kinase inhibitors. The comparative analysis with established drugs demonstrates the potential for this class of compounds to achieve high potency and selectivity against a range of clinically relevant kinases.
The provided experimental workflows and protocols offer a robust framework for the systematic evaluation of this and other novel chemical entities. Future work should focus on the synthesis and in-depth biological characterization of this compound, including comprehensive kinase profiling, cellular mechanism of action studies, and ultimately, in vivo efficacy evaluation. Through such a rigorous and evidence-based approach, the full therapeutic potential of the pyridazinone scaffold can continue to be unlocked, paving the way for the next generation of targeted therapies.
References
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. Bioorganic Chemistry. [Link]
-
Design, synthesis, and antitumor evaluation of new pyridazinone scaffolds as dual EGFR/VEGFR-2 kinase inhibitors and apoptotic cells inducers. Bioorganic Chemistry. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
-
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences. [Link]
-
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ResearchGate. [Link]
-
Aminopyridazine and Imidazo[1,2‐b]pyridazine DAPK1 inhibitors. ResearchGate. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts. [Link]
-
Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. [Link]
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Elucidating the Binding Mode of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile: A Comparative Guide to Mutagenesis and Structural Validation
Executive Summary
The compound 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile features a highly functionalized pyridazinone scaffold, a privileged chemotype frequently utilized in the development of PDE4 inhibitors, STING agonists, and type II kinase inhibitors[1][2][3]. During hit-to-lead optimization, definitively establishing the ligand's binding mode is critical for rational structure-based drug design (SBDD)[4]. While X-ray crystallography remains the gold standard for structural elucidation, highly dynamic target proteins or transient conformational states often necessitate orthogonal, solution-phase validation.
This guide provides an objective comparison of structural elucidation techniques and details a self-validating, step-by-step site-directed mutagenesis workflow to quantify the exact thermodynamic contributions of the target's binding pocket to this specific pyridazinone derivative.
Comparative Analysis of Binding Mode Elucidation Techniques
Selecting the correct methodology to confirm a binding mode depends on the target's physical properties and the project's throughput requirements. Table 1 outlines how site-directed mutagenesis (SDM) compares to alternative structural biology approaches.
Table 1: Comparative Analysis of Structural Elucidation Strategies
| Methodology | Primary Output | Throughput | Target Protein Requirements | Key Limitation |
| Site-Directed Mutagenesis (SDM) | Functional energetics ( ΔΔG ) | Medium | Soluble, stable expression | Indirect structural evidence; requires a prior in silico docking model. |
| X-ray Crystallography | Atomic coordinates (Static) | Low | High purity, high crystallizability | Susceptible to crystal packing artifacts; often fails on highly flexible targets. |
| Cryo-Electron Microscopy | Atomic coordinates (Dynamic) | Low | >50 kDa size, high purity | Computationally intensive; historically lower resolution for small molecule ligands. |
| Molecular Docking | Predictive poses | High | High-resolution apo structure | High false-positive rate; struggles to accurately model solvent dynamics. |
The Mutagenesis Advantage: Mutagenesis bridges the gap between static structural models and dynamic biological reality. By systematically mutating putative contact residues to Alanine, researchers can isolate the exact energetic contribution of specific side chains to the ligand-receptor complex in an aqueous solution.
Pharmacophore Mapping & Structural Logic
The structural topology of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile dictates a highly specific interaction network.
-
Conformational Locking: The ortho-methyl group on the phenyl ring forces the o-tolyl moiety to adopt a non-planar, twisted conformation relative to the pyridazinone core due to steric hindrance. This restricted rotation locks the ligand into a bioactive conformation, minimizing the entropic penalty upon binding and allowing it to anchor deeply into hydrophobic pockets.
-
H-Bonding Matrix: The pyridazinone core serves as a bidentate hydrogen bond acceptor/donor matrix, a binding mode frequently observed interacting with the "glutamine switch" in PDE4 or the hinge region in kinases[2][3].
-
Dipole Extension: The N1-linked acetonitrile moiety provides a strong dipole moment, typically projecting into solvent-exposed regions or interacting with basic residues at the pocket's entrance.
Fig 1. Pharmacophore mapping and proposed interaction network for the pyridazinone derivative.
The Self-Validating Mutagenesis Protocol
A major pitfall in mutagenesis is the misinterpretation of data: a mutation might globally destabilize the protein fold, leading to a loss of binding that is falsely attributed to the loss of a direct ligand contact. To ensure absolute trustworthiness, the following protocol integrates a mandatory structural quality control (QC) step.
Step-by-Step Methodology
Phase 1: In Silico Prediction & Primer Design
-
Utilize molecular docking to position the compound within the target pocket.
-
Identify all residues within a 4.5 Å radius of the ligand.
-
Design overlapping primers for Alanine substitution. Causality Note: Alanine is chosen because it eliminates the side chain beyond the β -carbon, removing specific interactions without introducing new bulky groups that cause steric clashes or altering backbone dihedral preferences (unlike Glycine or Proline).
Phase 2: Mutagenesis & Expression
-
Perform PCR amplification using a high-fidelity polymerase.
-
Digest parental methylated DNA with DpnI.
-
Transform into E. coli BL21(DE3) or transfect into HEK293 cells.
-
Purify the wild-type (WT) and mutant proteins via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) to ensure monodispersity.
Phase 3: Structural Quality Control (The Self-Validating Step)
-
Perform Differential Scanning Fluorimetry (DSF) using SYPRO Orange dye.
-
Subject the proteins to a thermal gradient (20°C to 95°C) and calculate the derivative of the melt curve to determine the melting temperature ( Tm ).
-
Critical Decision Gate: Discard any mutant exhibiting a ΔTm>2∘C relative to the WT. A shift of this magnitude indicates the mutation has compromised the global fold, rendering downstream binding data artifactual.
Phase 4: Kinetic Profiling via Surface Plasmon Resonance (SPR)
-
Immobilize the WT and fold-validated mutant proteins on a CM5 sensor chip via standard amine coupling.
-
Inject 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile in a multi-cycle kinetic format (e.g., 0.5 nM to 50 nM).
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract association ( kon ) and dissociation ( koff ) rates.
Fig 2. Self-validating mutagenesis workflow integrating structural QC to prevent false negatives.
Quantitative Data Interpretation
By comparing the dissociation constant ( KD ) of the WT against the validated mutants, we can calculate the change in Gibbs free energy ( ΔΔG=RTln(KD,mut/KD,WT) ). A ΔΔG>1.5 kcal/mol strongly confirms a critical binding interaction. Table 2 provides a representative data matrix demonstrating how this self-validating system identifies true binding contacts versus artifacts.
Table 2: SPR Binding Kinetics and Thermodynamic Profiling (Representative Data)
| Construct | kon ( M−1s−1 ) | koff ( s−1 ) | KD (nM) | ΔTm ( ∘C ) | ΔΔG (kcal/mol) | Mechanistic Conclusion |
| Wild-Type (WT) | 4.2×105 | 1.1×10−3 | 2.6 | - | - | Baseline Affinity |
| Gln_Mut_Ala | 1.8×104 | 5.5×10−2 | 3050 | -0.4 | +4.18 | Critical H-bond to Pyridazinone lost |
| Ile_Mut_Ala | 8.5×104 | 1.2×10−2 | 141 | -0.8 | +2.36 | Hydrophobic anchor for o-Tolyl compromised |
| Tyr_Mut_Ala | 3.1×105 | 2.0×10−3 | 6.4 | -0.2 | +0.53 | Marginal contribution to Acetonitrile |
| Asp_Mut_Ala | N/A | N/A | No Binding | -8.5 | N/A | Invalid: Global misfolding detected by DSF |
Note: The Asp_Mut_Ala row illustrates the critical importance of the DSF step. Without structural QC, the lack of binding would be falsely attributed to a direct interaction loss, rather than the true cause: protein denaturation.
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2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile proper disposal procedures
Comprehensive Disposal and Handling Guide for 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile
As a Senior Application Scientist, I design laboratory safety protocols not merely to meet regulatory compliance, but to ensure that every researcher understands the causality behind the procedure. 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile (CAS: 923092-03-9)[1] is a specialized synthetic intermediate. Because it combines a nitrogen-rich pyridazinone core with an N-linked acetonitrile moiety, its disposal requires strict, mechanistic oversight.
Organic nitriles are generally stable under neutral conditions but present severe risks under extreme pH or thermal stress[2]. Under strongly acidic conditions, the acetonitrile group (-CH₂CN) can undergo hydrolysis, and in the presence of strong acids or reducing agents, there is a risk of liberating highly toxic hydrogen cyanide (HCN) gas[2][3]. Furthermore, this molecule contains approximately 18.6% nitrogen by mass. When subjected to combustion, this high nitrogen density guarantees the formation of hazardous nitrogen oxides (NOx)[4]. Therefore, our operational disposal strategy is built on two non-negotiable pillars: strict pH segregation and high-temperature incineration with NOx scrubbing [4].
Physicochemical Risk Profile
Understanding the physical and chemical properties of the compound is the first step in designing a safe disposal route.
| Property / Feature | Value / Description | Operational Implication |
| Chemical Formula | C₁₃H₁₁N₃O[1] | High nitrogen content dictates that thermal destruction must utilize NOx scrubbers. |
| Molecular Weight | 225.25 g/mol [1] | Used to determine stoichiometric calculations for chemical deactivation. |
| Functional Groups | Pyridazinone, o-tolyl, Acetonitrile | The nitrile group is sensitive to extreme pH; high risk of acidic hydrolysis[2]. |
| Incompatibilities | Strong acids, strong oxidizers | Mixing with acids may release toxic gases; requires strict waste segregation[4]. |
| Environmental Fate | Low soil adsorption, mobile | Must never be discharged into municipal drains or standard landfills due to groundwater mobility[3][5]. |
Standard Operating Procedure: Step-by-Step Disposal Workflows
To ensure a self-validating safety system, every step of the disposal process requires empirical verification before proceeding to the next phase.
Workflow 1: Liquid Organic Waste Segregation
-
Container Selection: Utilize high-density polyethylene (HDPE) or glass carboys for waste collection. Avoid metal containers to prevent catalytic degradation or corrosion[2].
-
Labeling & Segregation: Clearly label the container as "Hazardous Organic Waste - Nitrile Derivative."Crucial Step: Ensure this container is strictly segregated from acidic waste streams to prevent accidental HCN generation[2][3].
-
pH Validation (Self-Validating Step): Before adding new effluent to the bulk waste container, test the pH of the solution using indicator strips. The pH must be between 7.0 and 9.0. If the solution is acidic, neutralize it with a mild base (e.g., sodium bicarbonate) before transfer. This guarantees the chemical environment remains stable.
-
Storage: Store in a cool, well-ventilated secondary containment area away from direct sunlight, heat sources, and incompatible oxidizers[2].
Workflow 2: Solid Waste Management
-
Collection: Place all contaminated solid consumables (e.g., pipette tips, reaction vials, silica gel from column chromatography) into a designated, heavy-duty polymer bag within a rigid chemical waste bin.
-
Routing for Incineration: Solid waste must be routed to a licensed hazardous waste facility for high-temperature incineration. Ensure the facility is explicitly equipped with NOx scrubbers to neutralize the nitrogen oxides produced during the combustion of the pyridazinone and nitrile groups[2][4].
Workflow 3: Spill Response and Chemical Deactivation
In the event of a localized spill, immediate chemical deactivation is required to mitigate exposure risks before the material can volatilize or spread.
-
Containment: Isolate the spill area. Do not touch the spilled material. Surround the liquid with an inert absorbent such as vermiculite or sand[3][6].
-
Chemical Deactivation (Mechanistic Step): For alkyl nitriles and their residues, apply an alkaline hypochlorite solution (e.g., commercial bleach adjusted to pH > 10) directly to the spill[3][7]. Causality: The alkaline hypochlorite oxidizes the nitrile species, converting potential cyanide precursors into significantly less toxic cyanates[3].
-
Validation (Self-Validating Step): Use pH indicator strips to verify the mixture remains strongly alkaline (pH > 10) throughout the 30-minute deactivation period. A drop in pH indicates the need for additional hypochlorite solution to drive the oxidation to completion.
-
Absorption & Collection: Scoop the neutralized, absorbed mixture using non-sparking tools and seal it in a compatible drum for disposal[6][7]. Wash the spill area with large quantities of water and verify the final rinse water is neutral[3].
Visualization: Disposal & Deactivation Pathway
Workflow for the segregation, deactivation, and thermal destruction of nitrile waste.
Sources
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile
This guide provides a comprehensive framework for the safe handling of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is built upon a conservative risk assessment, analyzing the compound's constituent functional groups—the acetonitrile moiety, the pyridazinone core, and the o-tolyl group—to establish robust safety procedures. Our primary directive is to minimize exposure through meticulous planning and the correct use of Personal Protective Equipment (PPE), adhering to the principle of keeping exposure "as low as reasonably practicable" (ALARP).
Foundational Hazard Analysis: A Structurally-Informed Approach
Understanding the "why" behind PPE selection begins with a chemical hazard assessment. The structure of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile presents three key areas of concern that dictate our safety protocols.
-
Acetonitrile Moiety (-CH2CN): This is the primary driver of our handling precautions. Organic nitriles are toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The most significant hazard is their potential to metabolize into cyanide in the body, which can lead to severe health effects, including chest tightness, headache, and in acute cases, death.[3][4] Furthermore, acetonitrile itself is a flammable liquid and its vapors can form explosive mixtures with air.[5]
-
Pyridazinone Core: This heterocyclic system requires careful handling to prevent inhalation of dust and direct contact with skin and eyes.[6][7][8] While specific toxicity data for this complex structure is unavailable, general principles for handling solid organic compounds apply: containment of powders is paramount.[9]
-
o-Tolyl Group: This aromatic hydrocarbon component suggests that the compound should be handled with measures to prevent skin irritation and absorption. A structurally related compound, 2-(o-tolyl)acetonitrile, is classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation.[10]
Given these potential hazards, all handling of this compound must occur within a certified chemical fume hood to control for inhalation exposure.[4][11]
Core PPE Ensemble and Operational Plans
The following table summarizes the minimum required PPE for handling 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile in various laboratory scenarios. This ensemble is designed to provide a comprehensive barrier against inhalation, dermal, and ocular exposure.
| Laboratory Task | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Certified Chemical Fume Hood | Double Nitrile Gloves | Chemical Safety Goggles & Face Shield | Flame-Resistant Lab Coat | Not required if handled exclusively within a fume hood. |
| Preparing Solutions | Certified Chemical Fume Hood | Double Nitrile Gloves | Chemical Safety Goggles & Face Shield | Flame-Resistant Lab Coat | Not required if handled exclusively within a fume hood. |
| Running Reactions & Transfers | Certified Chemical Fume Hood | Double Nitrile Gloves | Chemical Safety Goggles | Flame-Resistant Lab Coat | Not required if handled exclusively within a fume hood. |
| Handling Contaminated Waste | Well-Ventilated Area | Double Nitrile Gloves | Chemical Safety Goggles | Flame-Resistant Lab Coat | Not required for sealed containers. |
| Large Spill Cleanup (>100mL) | Evacuate Area | Refer to Emergency Services | Refer to Emergency Services | Refer to Emergency Services | NIOSH-approved respirator with organic vapor cartridges may be required.[3] |
Diagram: PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when working with 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile.
Caption: Workflow for PPE selection and safe handling of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile.
Procedural Guidance: From Preparation to Disposal
Step 1: Donning PPE
Correctly putting on PPE is the first line of defense.
-
Lab Coat: Select a flame-resistant lab coat. Ensure it is fully buttoned.
-
Eye and Face Protection: Don chemical safety goggles that provide a full seal around the eyes.[5] When weighing the solid powder, add a full-face shield over the goggles to protect against splashes and fine particulates.
-
Hand Protection: Use nitrile gloves. "Double gloving" is the standard for handling this compound. Place the first glove on, then place the second glove over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat. This provides a robust barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.
Step 2: Operational Plan for Handling
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[4][11]
-
Handling the Solid: When weighing, use anti-static weigh paper or a grounded container to prevent dispersal of the powder due to static electricity.[5] Handle the material gently to avoid creating dust.[6][8]
-
Handling Solutions: When dissolving the compound or transferring solutions, use non-sparking tools and bonded/grounded containers to mitigate ignition risk from the acetonitrile component.[3][5]
Step 3: Doffing (Removing) PPE
The removal process is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves first. Peel one glove off by grasping the outside of the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of these in the solid hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Lab Coat: Unbutton the lab coat and roll it outwards, ensuring the contaminated exterior is contained within the roll.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[12]
Step 4: Decontamination and Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: All contaminated disposables (gloves, weigh paper, paper towels, etc.) must be placed in a designated, sealed hazardous waste container.[3][13]
-
Liquid Waste: All solutions containing 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile must be collected in a clearly labeled, sealed hazardous waste container designated for "Acetonitrile Waste" or "Nitrile Waste".[11][14] The container must be kept closed when not in use. Crucially, this waste stream must be kept separate from acidic waste to prevent the potential release of highly toxic hydrogen cyanide gas.[14]
-
Glassware Decontamination: Glassware should be rinsed three times with a suitable solvent (e.g., acetone). The first rinseate must be collected and disposed of as hazardous liquid waste.[14] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's Environmental Health & Safety (EHS) department.[14]
-
Disposal Logistics: All waste must be disposed of through a licensed hazardous waste handler in accordance with local, state, and federal regulations.[3][15] Contact your institution's EHS department to schedule a waste pickup.
Emergency Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, begin artificial respiration.[3][6] Seek immediate medical attention.
-
Spill: For a small spill (<100mL), absorb the material with an inert absorbent pad or material. Place the contaminated material in a sealed container for hazardous waste disposal. For large spills, evacuate the area immediately and contact your institution's emergency response team.[4]
References
-
Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]
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STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH ACETONITRILE AT AMHERST COLLEGE. Amherst College. [Link]
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Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. LSU Health Shreveport. [Link]
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Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention (CDC). [Link]
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How to Dispose of Nitrile Gloves? Earth Safe PPE. [Link]
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Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. National Center for Biotechnology Information (NCBI). [Link]
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The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]
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SAFETY DATA SHEET - Pyridazine. Alfa Aesar. [Link]
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Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
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2-(o-Tolyl)acetonitrile. National Center for Biotechnology Information (NCBI). [Link]
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Safety Data Sheet - Acetonitrile. Greenfield Global. [Link]
-
Hazard Communication: Chemical Hazards. Occupational Safety and Health Administration (OSHA). [Link]
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GUIDELINES FOR Safe Handling of Powders and Bulk Solids. American Institute of Chemical Engineers. [Link]
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SAFETY DATA SHEET - Acetonitrile. PENTA s.r.o. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
